3-N-Fmoc-aminomethyl piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHGXXJVKXQRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374674 | |
| Record name | 3-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-14-4 | |
| Record name | 3-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-N-Fmoc-aminomethyl piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-N-(9-Fluorenylmethoxycarbonyl)-aminomethyl piperidine. This compound is a key building block for researchers, scientists, and drug development professionals, particularly in the field of peptide synthesis and medicinal chemistry. This document outlines its physicochemical characteristics, reactivity, and detailed experimental protocols for its use.
Core Chemical Properties
Table 1: Physicochemical Properties of 3-(Aminomethyl)piperidine
| Property | Value | Reference |
| CAS Number | 23099-21-0 | [1][2] |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to almost clear liquid or white solid | [1][2] |
| Boiling Point | 89 °C @ 18 mmHg | [1][2][3] |
| Density | 0.9 g/cm³ ± 0.1 | [1] |
| Flash Point | 77 °C | [1][3] |
| Refractive Index | 1.457 | [1] |
| Vapor Pressure | 1.07 mmHg at 25°C | [1] |
Table 2: Physicochemical Properties of 3-N-Fmoc-aminomethyl piperidine Hydrochloride
| Property | Value | Reference |
| CAS Number | 1159826-46-6 | [4] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [4] |
| Molecular Weight | 372.88 g/mol | [4] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, data for the parent compound, piperidine, and related structures can provide insights into the expected spectral features.
-
¹H NMR: The proton NMR spectrum of piperidine shows characteristic signals for the methylene protons of the heterocyclic ring.[5][6] For this compound, one would expect to see additional signals corresponding to the aminomethyl group, the piperidine ring protons, and the characteristic aromatic protons of the Fmoc group.
-
¹³C NMR: The carbon NMR spectrum of piperidine has been well-documented.[7][8] The introduction of the aminomethyl and Fmoc groups in this compound would lead to additional resonances and shifts in the signals of the piperidine ring carbons.
-
Mass Spectrometry: The mass spectrum of piperidine shows a molecular ion peak corresponding to its molecular weight.[9][10] For this compound, the mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the piperidine ring and the Fmoc group.
Reactivity and Stability
The chemical reactivity of this compound is primarily governed by the Fmoc protecting group. The Fmoc group is stable to acidic conditions but is readily cleaved by bases, a property that is central to its use in SPPS.[11] The deprotection occurs via a β-elimination mechanism in the presence of a secondary amine, most commonly piperidine.[11]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound and its derivatives are utilized in SPPS to introduce a piperidine moiety into a peptide sequence. The primary application of piperidine itself in SPPS is as a reagent for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[5][12]
Experimental Protocol: Fmoc Deprotection in SPPS
This protocol describes the standard procedure for the removal of the Fmoc protecting group from a resin-bound peptide using a solution of piperidine in N,N-dimethylformamide (DMF).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF within the synthesis vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Allow the reaction to proceed for a specified time (typically 1-10 minutes), with agitation.[5][12]
-
Drain the piperidine solution. A second treatment with the piperidine solution is often performed to ensure complete deprotection.[13]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involving piperidine in SPPS.
Conclusion
This compound is a valuable reagent in synthetic organic chemistry, particularly for the incorporation of a piperidine scaffold in peptide and peptidomimetic structures. Its utility is intrinsically linked to the properties of the Fmoc protecting group, which allows for its seamless integration into established solid-phase peptide synthesis workflows. While specific physicochemical data for the free base is sparse, the well-documented chemistry of the Fmoc group and piperidine provides a solid foundation for its application in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(Aminomethyl)piperidine | 23099-21-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
In-Depth Technical Guide: 3-N-Fmoc-aminomethyl piperidine - Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3-N-Fmoc-aminomethyl piperidine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathways, experimental protocols, and quantitative data to assist researchers in its preparation and application.
Chemical Structure
This compound, systematically named (9H-fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate, is a derivative of 3-(aminomethyl)piperidine where the primary amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Chemical Formula: C₂₁H₂₄N₂O₂ Molecular Weight: 336.43 g/mol CAS Number: 23099-21-0 (for the unprotected amine)
The structure consists of a piperidine ring substituted at the 3-position with a methylene group, which is in turn attached to a nitrogen atom. This nitrogen is part of a carbamate linkage with the Fmoc group. The hydrochloride salt of this compound has the chemical formula C₂₁H₂₅ClN₂O₂.
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound is typically achieved in a two-step process:
-
Synthesis of the precursor, 3-(aminomethyl)piperidine.
-
Fmoc protection of the primary amine of 3-(aminomethyl)piperidine.
Synthesis of 3-(aminomethyl)piperidine
A common method for the synthesis of 3-(aminomethyl)piperidine is the reduction of piperidine-3-carboxylic acid amide.
Caption: Synthesis of 3-(aminomethyl)piperidine.
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section. The reported yield for this reaction is approximately 55%.[1]
Fmoc Protection of 3-(aminomethyl)piperidine
The final step involves the protection of the primary amino group of 3-(aminomethyl)piperidine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide synthesis and for the preparation of amine-based building blocks. The reaction is typically carried out by reacting 3-(aminomethyl)piperidine with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base.
Caption: Fmoc protection of 3-(aminomethyl)piperidine.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactants | Reagents | Solvent(s) | Reaction Time | Temperature | Yield | Purity | Reference |
| Synthesis of 3-(aminomethyl)piperidine | Piperidine-3-carboxylic acid amide | Lithium Aluminum Hydride | THF | 24 hours | Reflux | 55% | N/A | [1] |
| Fmoc Protection | 3-(aminomethyl)piperidine | Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃, DIEA) | Dioxane/Water or DCM | Several hours | Room Temp. | >90%* | N/A | [2] |
Note: The yield for the Fmoc protection step is an estimation based on general procedures for similar reactions, as a specific value for this particular substrate was not found in the provided search results.
Experimental Protocols
Synthesis of 3-(aminomethyl)piperidine
This protocol is adapted from the literature for the reduction of piperidine-3-carboxylic acid amide.[1]
Materials:
-
Piperidine-3-carboxylic acid amide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF in a round-bottom flask, add piperidine-3-carboxylic acid amide (1.0 equivalent) portionwise.
-
Once the initial effervescence subsides, heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil.
General Protocol for Fmoc Protection of 3-(aminomethyl)piperidine
This is a general protocol adapted from standard procedures for Fmoc protection of primary amines.[2] Optimization may be required for this specific substrate.
Materials:
-
3-(aminomethyl)piperidine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution, or DCM.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-OSu or Fmoc-Cl (1.0-1.2 equivalents) in a suitable solvent (e.g., dioxane or DCM) dropwise to the stirred amine solution.
-
If using an organic solvent like DCM, add a base such as DIEA (1.2-1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up (for aqueous system): Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Work-up (for organic system): Wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Conclusion
This technical guide provides a detailed overview of the structure and synthesis of this compound. The two-step synthesis, involving the reduction of piperidine-3-carboxylic acid amide followed by Fmoc protection, is a reliable method for obtaining this valuable building block. The provided protocols and quantitative data serve as a foundation for researchers in the fields of medicinal chemistry and drug development to synthesize and utilize this compound in their research endeavors. Further optimization of the Fmoc protection step for this specific substrate may be beneficial to maximize yield and purity.
References
3-N-Fmoc-aminomethyl piperidine: A Technical Guide for Drug Development Professionals
An In-depth Examination of its Core Applications in Peptidomimetics and Solid-Phase Synthesis
Introduction
3-N-(9-Fluorenylmethoxycarbonyl)-aminomethyl piperidine is a specialized chemical building block primarily utilized in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a rigid piperidine core and an Fmoc-protected aminomethyl group, makes it a valuable component in the synthesis of peptidomimetics and other complex organic molecules. The piperidine moiety serves as a robust scaffold, introducing conformational constraints into peptide backbones, which can enhance biological activity and metabolic stability. The Fmoc protecting group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols, enabling its precise incorporation into a growing peptide chain.
This technical guide provides a comprehensive overview of the applications, physicochemical properties, and experimental protocols related to 3-N-Fmoc-aminomethyl piperidine, intended for researchers, scientists, and professionals in drug development.
Core Applications in Drug Discovery
The primary application of this compound is as a building block in solid-phase peptide synthesis to create modified peptides or peptidomimetics. The incorporation of the aminomethyl piperidine structure into a peptide sequence serves several key purposes:
-
Conformational Rigidity: The piperidine ring introduces a rigid constraint into the otherwise flexible peptide backbone. This can help to lock the molecule into a specific three-dimensional conformation that is optimal for binding to a biological target, such as a receptor or enzyme.
-
Scaffold for Peptidomimetics: The piperidine structure can act as a scaffold, from which various functional groups can be displayed in a defined spatial orientation, mimicking the presentation of amino acid side chains in a natural peptide. This is a common strategy in the design of molecules that mimic secondary structures like β-turns.
-
Enhanced Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. Replacing a standard amide bond with a more robust structure, such as that introduced by incorporating aminomethyl piperidine, can significantly increase the metabolic stability and in vivo half-life of a therapeutic peptide.
-
Neurological Drug Development: The parent molecule, 3-(aminomethyl)piperidine, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[1] The use of its Fmoc-protected derivative allows for the rational design of peptidomimetics aimed at neurological targets.
Physicochemical Properties
The hydrochloride salt of this compound is the common commercially available form. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 1159826-46-6 |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ |
| Molecular Weight | 372.88 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Experimental Protocols
The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the manual coupling of this building block to a resin-bound peptide.
Protocol: Coupling of this compound in SPPS
This protocol assumes the synthesis is being performed on a 0.1 mmol scale on a suitable resin, such as Rink Amide resin, and that the N-terminal Fmoc group of the preceding amino acid has been removed.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Methodology:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
To remove the N-terminal Fmoc group of the resin-bound peptide, add a solution of 20% piperidine in DMF.[2]
-
Agitate the resin for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2][3]
-
Drain the solution and wash the resin thoroughly with DMF (5 times).[2]
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound hydrochloride (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution to neutralize the hydrochloride salt and activate the coupling reagent.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result (blue beads) indicates a complete reaction.
-
If the test is positive (yellow beads), recoupling may be necessary.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and then DCM (3 times).
-
-
Chain Elongation:
-
The Fmoc group on the newly coupled 3-aminomethyl piperidine can be removed using the deprotection protocol (Step 1) to allow for the coupling of the next amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Visualizing the Workflow
The general workflow for incorporating this compound into a peptide chain via SPPS can be visualized as a cyclical process.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptidomimetics and conformationally constrained peptides. Its straightforward integration into standard Fmoc-based solid-phase peptide synthesis protocols allows for the rational design of novel therapeutic candidates with potentially improved stability, selectivity, and biological activity. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals looking to leverage this compound in their synthetic endeavors. Careful optimization of coupling conditions and diligent monitoring of reaction progress are key to the successful incorporation of this and similar sterically demanding building blocks.
References
Technical Guide: 3-N-Fmoc-aminomethyl piperidine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-N-Fmoc-aminomethyl piperidine is a specialized chemical building block primarily utilized in the field of peptide synthesis and drug discovery. Its unique structure, combining a piperidine scaffold with an Fmoc-protected aminomethyl group, makes it a valuable tool for introducing conformational constraints and modifying the pharmacokinetic properties of peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).
Core Compound Data
The fundamental properties of this compound are summarized below. For comparison, data for the unprotected parent compound, 3-aminomethyl piperidine, is also included.
| Property | This compound | 3-aminomethyl piperidine |
| CAS Number | 672310-14-4 | 23099-21-0 |
| Molecular Formula | C21H24N2O2 | C6H14N2 |
| Molecular Weight | 336.43 g/mol | 114.19 g/mol |
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process: the synthesis of the 3-aminomethyl piperidine core, followed by the protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Experimental Protocol: Synthesis of 3-aminomethyl piperidine
A common method for the synthesis of 3-aminomethyl-piperidine is the reduction of piperidine-3-carboxylic acid amide.[1]
Materials:
-
Piperidine-3-carboxylic acid amide
-
Lithium aluminum hydride (LiAlH4)
-
Dry tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
Procedure:
-
To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF, add piperidine-3-carboxylic acid amide (1.0 equivalent) portionwise.
-
Once the initial effervescence subsides, heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by distillation to yield 3-aminomethyl-piperidine as a colorless oil.[1]
Experimental Protocol: N-Fmoc Protection
The protection of the primary amine of 3-aminomethyl piperidine with an Fmoc group is a standard procedure in peptide chemistry.
Materials:
-
3-aminomethyl piperidine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
A suitable solvent (e.g., dioxane, dichloromethane, or a mixture with water)
Procedure:
-
Dissolve 3-aminomethyl piperidine in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add a solution of Fmoc-OSu or Fmoc-chloride (typically 1.0-1.2 equivalents) to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction and washing to remove excess reagents and byproducts.
-
The final product, this compound, can be purified by crystallization or column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a non-canonical building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] The Fmoc group provides a base-labile protecting group for the α-amine, which is essential for the stepwise elongation of the peptide chain.[2][]
The Fmoc-SPPS Cycle
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. This iterative process consists of two main steps: Fmoc deprotection and amino acid coupling.[5][6]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Fmoc Deprotection
The removal of the Fmoc group is a critical step in SPPS and is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh solution of 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF multiple times to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
The mechanism of Fmoc deprotection by piperidine is a β-elimination reaction.
References
Navigating the Physicochemical Landscape of 3-N-Fmoc-aminomethyl piperidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-N-Fmoc-aminomethyl piperidine, a key building block in medicinal chemistry and peptide synthesis. While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates from established principles for structurally similar molecules and outlines detailed experimental protocols for determining these critical parameters.
Physicochemical Properties
This compound is a synthetic derivative where the amino group of 3-aminomethylpiperidine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in peptide synthesis due to its stability in acidic conditions and its lability under basic conditions. The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological properties of molecules.[1]
| Property | Value |
| CAS Number | 1159826-46-6[2][3] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ (for the hydrochloride salt)[2] |
| Molecular Weight | 372.88 g/mol (for the hydrochloride salt)[2] |
| Appearance | Likely a white to off-white crystalline powder.[4] |
| Storage | Recommended storage at 0-8 °C.[4] |
Solubility Profile
The solubility of this compound is dictated by the interplay between the large, hydrophobic Fmoc group and the more polar piperidine ring. This dual nature influences its solubility in various organic solvents.
Qualitative Solubility
Like most Fmoc-protected amino acids and amines, this compound is expected to exhibit good solubility in polar aprotic solvents commonly used in organic synthesis and solid-phase peptide synthesis (SPPS).[5][6] Its solubility in non-polar and aqueous solvents is likely to be limited.
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used for dissolving Fmoc-protected compounds in SPPS.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, an effective solvent for Fmoc-amino acids.[6][7] |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The hydrophobic Fmoc group should allow for some solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Often used in organic synthesis, but may be less effective than DMF or NMP.[5] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | May be a suitable solvent for analytical purposes (e.g., HPLC). |
| Water | Polar Protic | Insoluble | The large, non-polar Fmoc group significantly limits aqueous solubility.[5] |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | May have limited solubility due to the polar alcohol group. |
Disclaimer: The solubilities presented in this table are estimations based on the general properties of Fmoc-protected compounds and have not been experimentally verified for this specific molecule.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol using High-Performance Liquid Chromatography (HPLC) is recommended.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM, ACN)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the compound by UV absorbance at approximately 265 nm or 301 nm, characteristic of the Fmoc group.[5]
-
-
Quantification:
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
-
Caption: Experimental workflow for determining quantitative solubility.
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The primary points of lability are the Fmoc protecting group and the piperidine ring.
Chemical Stability
-
Base Lability: The Fmoc group is notoriously susceptible to cleavage by bases.[8] The mechanism involves the abstraction of the acidic proton on the fluorene ring by a base, followed by β-elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[9][10] Secondary amines, such as piperidine itself (often used for Fmoc deprotection in SPPS), are particularly effective at promoting this degradation.[11][12] Therefore, exposure to basic conditions should be strictly avoided during storage and in reaction conditions where the Fmoc group needs to remain intact.
-
Acid Stability: The Fmoc group is generally stable to acidic conditions, which is a cornerstone of its use in orthogonal protection strategies in peptide synthesis.[8]
-
Oxidative and Photolytic Stability: While the piperidine ring is relatively stable, strong oxidizing agents could potentially lead to degradation.[1] The fluorenyl system of the Fmoc group may be susceptible to photolytic degradation upon prolonged exposure to UV light.
Table 2: Expected Stability of this compound under Various Conditions
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic pH | Stable | Minimal degradation expected. |
| Neutral pH | Generally Stable | Slow hydrolysis may occur over extended periods in aqueous media. |
| Basic pH | Unstable | Rapid cleavage of the Fmoc group via β-elimination.[9][10] |
| Elevated Temperature | Moderate Stability | May accelerate degradation, especially in the presence of nucleophiles or bases. |
| Light Exposure | Potentially Unstable | Photolytic cleavage of the Fmoc group may occur. |
| Oxidizing Agents | Potentially Unstable | Oxidation of the piperidine ring or other parts of the molecule. |
Disclaimer: The stability information is based on general chemical principles and may not reflect the precise behavior of the compound.
Caption: Degradation pathway of the Fmoc group in the presence of a base.
Experimental Protocol for Stability and Forced Degradation Studies
A comprehensive stability testing protocol is essential to understand the degradation profile of this compound.[][14][15] This involves long-term stability studies and forced degradation studies.
Materials and Equipment:
-
This compound
-
Solutions of varying pH (e.g., HCl, NaOH, buffers)
-
Oxidizing agent (e.g., H₂O₂)
-
HPLC system with a UV detector (and preferably a mass spectrometer, LC-MS)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the compound in acidic solutions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in basic solutions (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).
-
Photodegradation: Expose the compound (in solid state and in solution) to light according to ICH guidelines.
-
Sample Analysis: At specified time points, analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify major degradation products.
-
-
Long-Term Stability Studies:
-
Store samples of the compound under controlled, long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[16]
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months), withdraw samples and analyze for purity and degradation products using a validated stability-indicating HPLC method.[17]
-
Caption: Experimental workflow for stability testing.
Conclusion
While specific quantitative data for this compound remains to be published, this guide provides a robust framework for its use in a research and development setting. Its solubility is likely highest in polar aprotic solvents, and its primary stability concern is the lability of the Fmoc group to basic conditions. The detailed experimental protocols provided herein will enable researchers to determine the precise solubility and stability parameters necessary for their specific applications, ensuring the successful use of this valuable synthetic building block.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 14. gmpsop.com [gmpsop.com]
- 15. humiditycontrol.com [humiditycontrol.com]
- 16. qlaboratories.com [qlaboratories.com]
- 17. ema.europa.eu [ema.europa.eu]
The Strategic Role of the Fmoc Protecting Group in the Application of Aminomethyl Piperidine in Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of non-canonical amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Aminomethyl piperidine stands out as a valuable building block for these purposes, and its successful incorporation into peptide chains via solid-phase peptide synthesis (SPPS) is critically dependent on the strategic use of protecting groups. This technical guide provides a comprehensive overview of the pivotal role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the application of aminomethyl piperidine in synthetic peptide chemistry. We will delve into the rationale for its use, detailed experimental protocols for its protection and incorporation, and the quantitative aspects of these processes.
Introduction: The Significance of Piperidine Moieties in Peptidomimetics
The piperidine ring is a prevalent scaffold in a multitude of bioactive molecules and approved pharmaceuticals. Its incorporation into peptide backbones serves several strategic purposes in drug design:
-
Conformational Constraint: The rigid cyclic structure of the piperidine ring restricts the conformational flexibility of the peptide chain. This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1]
-
Induction of Secondary Structures: The geometry of 4-aminomethylpiperidine is particularly well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif crucial for molecular recognition and protein-protein interactions.[1]
-
Scaffold for Further Functionalization: The piperidine nitrogen offers a site for post-synthetic chemical modification, allowing for the creation of more complex and drug-like molecules.[1]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands, making it an attractive component for the design of novel therapeutics targeting this important class of receptors.[1]
To harness these advantages, aminomethyl piperidine must be seamlessly integrated into the stepwise process of solid-phase peptide synthesis. This is where the strategic selection of a temporary protecting group for the primary amine of the aminomethyl moiety becomes paramount.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino group in modern solid-phase peptide synthesis due to its unique chemical properties.[2] Its application to aminomethyl piperidine allows this bifunctional molecule to be used as a building block in a manner analogous to a standard amino acid.
The primary role of the Fmoc group when attached to the aminomethyl function of piperidine is to render the primary amine unreactive during the peptide bond formation step. This prevents self-coupling or unwanted side reactions. The Fmoc group remains stable under the conditions required for coupling the carboxylic acid of the next amino acid in the sequence.
Orthogonality in SPPS
The key advantage of the Fmoc group lies in its orthogonality with the acid-labile protecting groups used for the side chains of other amino acids (e.g., Boc, tBu). The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Conversely, the side-chain protecting groups are stable to the basic conditions used to remove the Fmoc group. This orthogonality is the foundation of the Fmoc/tBu strategy in SPPS.
Chemical Workflows and Mechanisms
The journey of incorporating an aminomethyl piperidine moiety into a peptide using the Fmoc strategy involves three key stages: protection of the building block, its incorporation into the growing peptide chain, and the subsequent deprotection to allow for chain elongation.
Synthesis of Fmoc-4-Aminomethylpiperidine
The first step is the protection of the primary amine of 4-aminomethylpiperidine with the Fmoc group. This is typically achieved by reacting 4-aminomethylpiperidine with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.
Caption: Synthesis of Fmoc-4-Aminomethylpiperidine.
Incorporation into a Peptide Chain via SPPS
Once prepared and purified, Fmoc-4-aminomethylpiperidine can be used as a building block in standard Fmoc-based SPPS. The workflow is cyclical, involving the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next Fmoc-protected building block.
Caption: SPPS Workflow for Incorporating Fmoc-4-Aminomethylpiperidine.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step to free the N-terminal amine for the next coupling reaction. This is achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a base-catalyzed β-elimination mechanism.
Caption: Mechanism of Fmoc Deprotection by Piperidine.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving Fmoc-protected aminomethyl piperidine.
Protocol for Synthesis of Fmoc-4-Aminomethylpiperidine
This protocol is a representative procedure for the Fmoc protection of 4-aminomethylpiperidine.
Materials:
-
4-Aminomethylpiperidine
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-aminomethylpiperidine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the aqueous phase with diethyl ether (3x) to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel flash chromatography to obtain pure Fmoc-4-aminomethylpiperidine.
Protocol for Incorporation of Fmoc-4-Aminomethylpiperidine into a Peptide via SPPS
This protocol details the manual solid-phase synthesis coupling of Fmoc-4-aminomethylpiperidine to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-4-aminomethylpiperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed according to standard deprotection protocols (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
In a separate vial, dissolve Fmoc-4-aminomethylpiperidine (3 eq relative to resin loading) and HOBt (3 eq) in a minimal amount of DMF.
-
Add DIC (3 eq) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times).
Quantitative Data Presentation
The efficiency of synthesis and the purity of the final product are critical metrics in peptide chemistry. The following tables summarize expected quantitative data for the synthesis and application of Fmoc-aminomethyl piperidine.
Table 1: Synthesis of Fmoc-4-Aminomethylpiperidine
| Parameter | Typical Value | Notes |
| Yield | 80-95% | Dependent on purification method. |
| Purity | >98% | Determined by HPLC and NMR. |
| ¹H NMR | Conforms to structure | Key signals include those for the fluorenyl group and the piperidine ring. |
| Mass Spec (ESI-MS) | [M+H]⁺ matches calculated value | Confirms molecular weight. |
Table 2: SPPS of a Model Decapeptide Incorporating One Aminomethyl Piperidine Unit
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 60-80% | Based on the initial resin loading.[1] |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC; highly dependent on the efficiency of each coupling step.[1] |
| Purified Peptide Yield | 20-40% | After preparative RP-HPLC purification.[1] |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry.[1] |
Conclusion
The Fmoc protecting group plays an indispensable and strategic role in the utilization of aminomethyl piperidine as a building block in modern peptide synthesis. Its base-lability and orthogonality to common acid-labile side-chain protecting groups make it an ideal choice for the temporary protection of the aminomethyl functionality. This enables the seamless incorporation of the valuable piperidine scaffold into peptide chains, facilitating the development of novel peptidomimetics with enhanced structural and biological properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ Fmoc-aminomethyl piperidine in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics.
References
3-Aminomethyl Piperidine: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminomethyl piperidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural scaffold, featuring a piperidine ring substituted with an aminomethyl group, provides a versatile platform for the synthesis of a wide array of biologically active molecules. This guide delves into the synthesis, applications, and experimental protocols related to 3-aminomethyl piperidine, offering a comprehensive resource for professionals in the field. Its derivatives are integral to the development of therapeutics for metabolic diseases and neurological disorders.[1][2] The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthesis of 3-Aminomethyl Piperidine and its Derivatives
Several synthetic routes have been established for the preparation of 3-aminomethyl piperidine and its protected analogues. The choice of a particular method often depends on the desired scale, stereochemistry, and available starting materials. Key synthetic strategies include the reduction of 3-cyanopyridine, the reduction of piperidine-3-carboxamides, and multi-step syntheses from chiral precursors like L-glutamic acid.
Synthetic Methodologies
Table 1: Comparison of Synthetic Routes to 3-Aminomethyl Piperidine Derivatives
| Starting Material | Key Transformation(s) | Reagents & Conditions | Product | Yield (%) | Reference |
| Piperidine-3-carboxylic acid amide (Nipecotamide) | Amide Reduction | Lithium aluminum hydride (LiAlH₄), THF, reflux | 3-Aminomethyl piperidine | 55 | [3] |
| L-Glutamic acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | SOCl₂, MeOH; (Boc)₂O, TEA, DMAP; NaBH₄; p-TsCl, TEA, DMAP; Various amines | 3-(N-Boc-amino) piperidine derivatives | 44-55 (overall) | |
| 3-Cyanopyridine | Catalytic Hydrogenation | V₂O₅, TiO₂, Mo₂O₃ on SiO₂ (for ammoxidation to 3-cyanopyridine); Further reduction catalyst (e.g., Rh, Pd, Pt) | 3-Aminomethyl piperidine | >90 (ammoxidation step) | [4] |
| N-protected 3-piperidone | Asymmetric Amination | Transaminase catalyst, Amino donor | (R)-N-protected-3-aminopiperidine | High optical purity | [4][5] |
Core Applications in Drug Discovery
The 3-aminomethyl piperidine scaffold is a privileged structure in medicinal chemistry, prominently featured in drugs targeting enzymes and G-protein coupled receptors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of 3-aminomethyl piperidine is in the synthesis of DPP-4 inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[6] The (R)-3-aminopiperidine moiety is a key component of the blockbuster drug alogliptin.[2] DPP-4 inhibitors work by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][7] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8]
Caption: DPP-4 Inhibition Signaling Pathway.
Neurokinin Receptor Antagonists
Derivatives of 3-aminomethyl piperidine have also been explored as neurokinin (NK) receptor antagonists.[9][10] Tachykinin NK1 and NK3 receptors are targets for treating schizophrenia and related neuropsychiatric disorders.[9] The piperidine core serves as a scaffold to orient the necessary pharmacophoric elements for receptor binding and antagonism.
Experimental Protocols
Synthesis of 3-Aminomethyl Piperidine from Piperidine-3-carboxylic acid amide[3]
Objective: To synthesize 3-aminomethyl piperidine by the reduction of nipecotamide.
Materials:
-
Piperidine-3-carboxylic acid amide (1a)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry Tetrahydrofuran (THF)
-
Saturated sodium sulfate solution
-
Celite
Procedure:
-
To a stirred solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (0.6 L), add piperidine-3-carboxylic acid amide (25 g, 0.195 mol) portionwise.
-
After the initial effervescence subsides, heat the reaction mixture at reflux under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further effervescence is observed.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF (400 mL).
-
Concentrate the filtrate under reduced pressure.
-
Distill the crude residue to obtain pure 3-aminomethyl piperidine (1b) as a colorless oil.
Expected Yield: 12.4 g (55%).
Multi-step Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate from L-glutamic acid[4]
This protocol outlines a key cyclization step in a multi-step synthesis.
Objective: To synthesize a protected 3-aminopiperidine derivative via intramolecular cyclization.
Materials:
-
Crude (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate (ditosylate, 8a)
-
Cyclohexylamine
-
Saturated aqueous ammonium chloride
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To the crude ditosylate (0.53 g, 1.0 mmol), add cyclohexylamine (1.7 mL, 15 mmol).
-
Stir the reaction mixture for 12 hours.
-
Upon completion of the reaction, quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
General Experimental Workflow for Synthesis and Purification
The synthesis and purification of 3-aminomethyl piperidine derivatives often follow a standardized workflow.
Caption: General Experimental Workflow.
Conclusion
3-Aminomethyl piperidine and its derivatives are indispensable tools in the arsenal of medicinal chemists. The synthetic routes to this scaffold are well-established, offering access to a variety of analogues for structure-activity relationship studies. Its prominent role in the development of DPP-4 inhibitors and neurokinin receptor antagonists underscores its importance in addressing significant unmet medical needs. This guide provides a foundational understanding of the synthesis and application of this key building block, aiming to facilitate further innovation in drug discovery and development.
References
- 1. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alogliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of 3-N-Fmoc-aminomethyl piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 3-N-Fmoc-aminomethyl piperidine, a key building block in peptide synthesis and drug discovery. The information presented herein is intended to assist researchers in sourcing this reagent and implementing it in their experimental workflows. This document details the quantitative specifications from various suppliers, outlines a generalized experimental protocol for its incorporation in solid-phase peptide synthesis (SPPS), and provides visualizations of the underlying chemical processes.
Commercial Availability
This compound is commercially available from a range of chemical suppliers, primarily as the hydrochloride salt. The free base is also listed by some vendors. The following tables summarize the key quantitative data for the different forms of this reagent.
This compound Hydrochloride
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Santa Cruz Biotechnology | 1159826-46-6 | C₂₁H₂₅ClN₂O₂ | 372.88 | Not specified |
| Key Organics | 1159826-46-6 | C₂₁H₂₅ClN₂O₂ | 372.89 | >97% |
| Chem-Impex | 1049729-27-2 | C₂₁H₂₄N₂O₂·HCl | 372.89 | ≥ 99% (HPLC) |
| Chemrio | Not specified | C₂₁H₂₅ClN₂O₂ | Not specified | Not specified |
This compound (Free Base)
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| ChemicalBook | 672310-14-4 | C₂₁H₂₄N₂O₂ | 336.43 | Not specified |
Related Commercially Available Piperidine Derivatives
For researchers exploring analogous structures, several related Fmoc- and Boc-protected aminopiperidine derivatives are also commercially available.
| Compound Name | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 3-Amino-1-N-Fmoc-piperidine hydrochloride | Varies | 811841-86-8 | C₂₀H₂₂N₂O₂·HCl | 358.86 | ≥95% |
| 3-(Aminomethyl)piperidine | Chem-Impex | 23099-21-0 | C₆H₁₄N₂ | 114.19 | ≥ 98% (GC) |
Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis
While a specific, peer-reviewed protocol for the incorporation of this compound was not identified in the available literature, a generalized protocol can be adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures. The following protocol outlines the key steps for coupling this building block to a resin-bound peptide chain.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound hydrochloride
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, IPA
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-protected resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound hydrochloride (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a base such as DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the coupling reaction.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.
-
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice and dry.
-
Visualizations
The following diagrams illustrate the key processes in the application of this compound in SPPS.
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Coupling of activated this compound to the resin-bound peptide.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 3-N-Fmoc-Aminomethyl Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry and drug discovery, enabling the efficient construction of complex peptide sequences. The incorporation of non-standard building blocks, such as piperidine derivatives, offers a powerful strategy to introduce conformational constraints, enhance biological activity, and develop novel peptidomimetics. This document provides detailed application notes and experimental protocols for the use of 3-N-Fmoc-aminomethyl piperidine in standard Fmoc-based solid-phase peptide synthesis.
The rigid piperidine scaffold can induce specific secondary structures, such as β-turns, which are pivotal for molecular recognition. Furthermore, the bifunctional nature of this compound allows for its use as a linker to functionalize the C-terminus of a peptide or as an internal building block to create unique peptide architectures.
Core Applications
The integration of a 3-(aminomethyl)piperidine moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:
-
Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
-
Induction of β-Turns: The geometry of the aminomethyl piperidine unit is well-suited to mimic turns in a peptide sequence, a common secondary structure motif involved in protein-protein interactions.
-
Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.
-
C-Terminal Modification: When used as a linker attached to the resin, it allows for the synthesis of peptides with a C-terminal aminomethyl piperidine functionality.
Data Presentation
The following tables summarize typical quantitative data associated with the key steps in the SPPS protocol using this compound. These values are illustrative and may vary depending on the specific peptide sequence and scale of the synthesis.
Table 1: Reagent Equivalents and Reaction Times for SPPS Cycles
| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | 1 x 5 min, 1 x 15 min | 20 minutes total |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 | 1 - 2 hours |
| Coupling Reagent (e.g., HBTU/HOBt) | 3 - 5 | 1 - 2 hours | |
| Base (e.g., DIPEA) | 6 - 10 | 1 - 2 hours | |
| Linker Coupling | This compound | 3 | 2 - 4 hours |
| Coupling Reagent (e.g., HBTU/HOBt) | 3 | 2 - 4 hours | |
| Base (e.g., DIPEA) | 6 | 2 - 4 hours | |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2 - 3 hours |
Table 2: Typical Cleavage Cocktail Composition
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for cations generated during cleavage. |
| Deionized Water | 2.5% | Scavenger. |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry on a Rink Amide resin.
Protocol 1: Resin Swelling and Initial Fmoc Deprotection
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF. Agitate the resin for 5 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive, recoupling may be necessary.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
-
Repeat the Fmoc deprotection (Protocol 1) and coupling cycle (Protocol 2) for each subsequent amino acid in the sequence.
Protocol 3: Incorporation of this compound
This protocol assumes the this compound will be coupled to the N-terminus of the growing peptide chain.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU/HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
Protocol 4: Final Cleavage and Deprotection
-
After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.[1]
-
Wash the peptide pellet with cold diethyl ether twice.[1]
Visualizations
The following diagrams illustrate the key workflows in the solid-phase peptide synthesis protocol.
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Detailed workflow for the Fmoc deprotection step.
Caption: Detailed workflow for the amino acid coupling step.
References
Application Notes and Protocols for the Incorporation of 3-N-Fmoc-aminomethyl piperidine into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Piperidine Scaffolds in Peptide Therapeutics
The incorporation of non-natural amino acids and cyclic scaffolds into peptide backbones is a cornerstone of modern medicinal chemistry. These modifications are employed to enhance proteolytic stability, improve pharmacokinetic profiles, and constrain peptide conformation to increase receptor affinity and selectivity. The 3-aminomethyl piperidine moiety, a conformationally restricted diamine, serves as a versatile building block in peptidomimetic design. Its rigid six-membered ring can induce specific secondary structures, such as β-turns, which are pivotal for many biological recognition events.
The aminomethyl side chain at the 3-position allows for its integration into a peptide sequence, while the piperidine ring nitrogen offers a potential site for further functionalization. This document provides detailed protocols for the synthesis of the requisite 3-N-Fmoc-aminomethyl piperidine building block and its subsequent incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.
Synthesis of the 3-(N-Fmoc-aminomethyl)piperidine Building Block
The successful incorporation of 3-aminomethyl piperidine begins with the preparation of a suitably protected building block. An orthogonal protection strategy is essential, wherein the exocyclic primary amine is protected with a base-labile Fmoc group for chain elongation, and the endocyclic secondary amine of the piperidine ring is protected with an acid-labile Boc group. This ensures selective deprotection during SPPS.
Caption: Synthesis of the orthogonally protected building block.
Experimental Protocol: Synthesis of 1-Boc-3-(N-Fmoc-aminomethyl)piperidine
-
Boc Protection of Piperidine Nitrogen:
-
Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.1 eq.) and cool the solution to 0°C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-3-(aminomethyl)piperidine, which can be purified by column chromatography.
-
-
Fmoc Protection of the Exocyclic Amine:
-
Dissolve 1-Boc-3-(aminomethyl)piperidine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) portion-wise while stirring vigorously.
-
Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product, 1-Boc-3-(N-Fmoc-aminomethyl)piperidine, by flash chromatography on silica gel.
-
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols describe the manual incorporation of this compound into a peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry.
Caption: General workflow for SPPS incorporation.
Materials and Reagents
| Reagent/Material | Purpose |
| Rink Amide Resin | Solid support for peptide amide synthesis. |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS. |
| Dichloromethane (DCM) | Solvent for resin swelling and washing. |
| Piperidine | Reagent for Fmoc group removal.[][2][3] |
| Fmoc-protected amino acids | Standard building blocks for peptide synthesis. |
| 1-Boc-3-(N-Fmoc-aminomethyl)piperidine | Custom building block. |
| HATU / HBTU | Coupling activator. |
| HOBt | Coupling additive (optional with HATU/HBTU). |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. |
| Trifluoroacetic acid (TFA) | Reagent for final cleavage and side-chain deprotection. |
| Triisopropylsilane (TIS) | Scavenger for cleavage. |
| Cold Diethyl Ether | For peptide precipitation. |
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) into a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF using vacuum filtration.
Protocol 2: Standard Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the resin for 3 minutes, then drain the solution.[4]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate the carboxylic acid. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (colorless or yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), the coupling should be repeated.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).
Protocol 4: Incorporation of the 3-(N-Fmoc-aminomethyl)piperidine Building Block
This protocol assumes the building block's piperidine nitrogen will form an amide bond with the C-terminal carboxyl group of the growing peptide chain.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 3.3 .
-
In a separate vial, dissolve 1-Boc-3-(aminomethyl)piperidine (2-3 eq.) and HATU (1.9-2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Due to the potential steric hindrance of the piperidine scaffold, extend the coupling time to 4-6 hours, or overnight if necessary.
-
Monitor the reaction completion using the Kaiser test. A negative result is crucial before proceeding.
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and then DCM (3 times).
Protocol 5: Final Cleavage and Deprotection
-
After the final coupling step, perform a final Fmoc deprotection if the N-terminus is to be a free amine.
-
Wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (including the Boc group on the piperidine nitrogen).
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Expected Results and Data Presentation
The efficiency of synthesis and the purity of the final peptide are sequence-dependent. The incorporation of a bulky, non-natural building block like 3-aminomethyl piperidine may result in slightly lower coupling efficiencies and crude yields compared to standard peptide synthesis.
Table 1: Typical Yields and Purity for a Model Decapeptide
| Parameter | Expected Result | Notes |
| Crude Peptide Yield | 55 - 75% | Based on the initial resin loading capacity. |
| Crude Peptide Purity | 45 - 65% | Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling, especially the piperidine building block. |
| Purified Peptide Yield | 15 - 35% | Post-preparative RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.
Caption: Quality control and characterization workflow.
Recommended Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Analytical: Used to assess the purity of the crude peptide and confirm the purity of the final product. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.
-
Preparative: Used to purify the crude peptide to >95% homogeneity.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Essential for confirming the molecular weight of the final peptide, verifying the successful incorporation of the 3-aminomethyl piperidine moiety.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR: Can be used for detailed structural characterization, confirming the connectivity of the peptide backbone and providing insights into the conformation induced by the piperidine scaffold. This is particularly useful for confirming the stereochemistry and structural integrity of the final product.
-
References
Application Notes and Protocols for the Coupling of Fmoc-4-Aminomethylpiperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-4-aminomethylpiperidine into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). This building block is valuable for introducing conformational constraints, serving as a scaffold for peptidomimetics, and developing ligands for various biological targets. The following protocols and data have been compiled to facilitate its use in research and drug development.
Overview of Fmoc-4-Aminomethylpiperidine Coupling
The coupling of Fmoc-4-aminomethylpiperidine to a resin-bound peptide chain follows the general principles of Fmoc/tBu solid-phase peptide synthesis. The core steps involve the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the activation of a carboxylic acid and its subsequent coupling to the primary amine of Fmoc-4-aminomethylpiperidine. Alternatively, if the piperidine derivative is to be attached to the C-terminus, its Fmoc-protected amine is coupled to a suitable resin.
Key to a successful coupling is the choice of coupling reagents, base, and solvent, as well as the careful monitoring of the reaction to ensure its completion and minimize side reactions.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis steps for coupling Fmoc-4-aminomethylpiperidine. These procedures can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin, ensuring it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[1]
-
After swelling, drain the DMF from the reaction vessel.
N-terminal Fmoc Deprotection
-
To remove the Fmoc protecting group from the resin-bound amino acid, add a solution of 20% piperidine in DMF to the swollen resin.[1][2]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[2][3]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1][2]
Coupling of Fmoc-4-Aminomethylpiperidine
This protocol assumes the coupling of a carboxylic acid to the deprotected N-terminus of the resin-bound peptide.
Method A: Using HBTU/HOBt Activation
-
In a separate vial, dissolve the carboxylic acid (3 equivalents relative to the resin loading), 1-Hydroxybenzotriazole (HOBt, 3 equivalents), and Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (HBTU, 3 equivalents) in a minimal amount of DMF.[4][5]
-
Add N,N-Diisopropylethylamine (DIPEA, 6 equivalents) to the solution to begin the pre-activation, and allow it to stand for 1-2 minutes.[4]
-
Add the activated carboxylic acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[2][4]
-
Monitor the reaction for completion using the Kaiser test. A negative test (blue beads) indicates a complete reaction.[2][6] If the test is positive (yellow beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), followed by Dichloromethane (DCM, 3 times).[4]
Method B: Using DIC/HOBt Activation
-
In a separate vial, dissolve the carboxylic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[2]
-
Add N,N'-Diisopropylcarbodiimide (DIC, 3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[2]
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[2]
-
Monitor the reaction completion using the Kaiser test.
-
After complete coupling, drain the solution and wash the resin with DMF (3 times).[2]
Final Cleavage and Deprotection
-
After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[2]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Data Presentation: Coupling Reaction Conditions
The following table summarizes various coupling conditions reported for Fmoc-amino acids in solid-phase peptide synthesis, which are applicable for the coupling of Fmoc-4-aminomethylpiperidine.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Coupling Reagent | HBTU/HOBt | DIC/HOBt | HATU | PyBOP |
| Equivalents (Acid:Coupling:Additive) | 3:3:3 | 3:3:3 | 1.1:1.1:0 | 3:3:0 |
| Base | DIPEA | - | DIPEA | DIPEA |
| Base Equivalents | 6 | - | 2.5 | 6-10 |
| Solvent | DMF | DMF | DMF/DCM | DMF |
| Pre-activation Time | 1-2 min | 5-10 min | 10 min | Not specified |
| Reaction Time | 1-4 hours | 2-4 hours | 6 hours | 1-2 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Monitoring | Kaiser Test | Kaiser Test | TLC/LC-MS | Kaiser Test |
| Reference | [4][6] | [2] | [7][8] | [4][5] |
Mandatory Visualizations
Experimental Workflow for Fmoc-4-Aminomethylpiperidine Coupling
Caption: Workflow for the solid-phase synthesis coupling of Fmoc-4-aminomethylpiperidine.
Potential Side Reactions and Mitigation
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[6][9] To mitigate this, especially when proline or other secondary amines are in the first two positions, using 2-chlorotrityl chloride resin is recommended due to its steric hindrance.[9]
-
Racemization: The activation of the carboxylic acid can lead to racemization, particularly with sensitive amino acids.[10] The use of additives like HOBt or OxymaPure® with carbodiimides can suppress this side reaction.[5] For phosphonium and aminium salt reagents, careful control of the base concentration and reaction time is crucial.
-
Incomplete Coupling: Steric hindrance or peptide aggregation can lead to incomplete coupling reactions.[11] Monitoring with the Kaiser test is essential, and if the reaction is incomplete, a second coupling (double coupling) should be performed.[6] Using more potent coupling reagents like HATU or COMU can also improve yields in difficult couplings.[5][12]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Fmoc Deprotection of 3-Aminomethyl Piperidine with Piperidine
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability to a wide range of reagents and its lability under mild basic conditions, most commonly using piperidine.[1][2][3] This application note provides a detailed protocol for the deprotection of Fmoc-3-aminomethyl piperidine using piperidine in a solution-phase reaction. The protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][3] Piperidine acts as a base to abstract the acidic proton on the C9 carbon of the fluorenyl group. This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[1][4] Excess piperidine in the reaction mixture then acts as a scavenger to trap the electrophilic DBF, forming a stable adduct and preventing side reactions with the newly liberated amine.[1][4]
Reaction Mechanism and Workflow
The overall workflow for the Fmoc deprotection of 3-aminomethyl piperidine involves the reaction of the Fmoc-protected substrate with a solution of piperidine in a suitable solvent, followed by workup and purification to isolate the deprotected product.
Caption: General workflow for the Fmoc deprotection of 3-aminomethyl piperidine.
The chemical mechanism for the deprotection is a two-step process initiated by the base.
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Fmoc deprotection based on standard literature protocols for peptide synthesis, which are adaptable for the deprotection of Fmoc-3-aminomethyl piperidine in solution.[5][6]
| Parameter | Recommended Condition | Range | Purpose |
| Piperidine Concentration | 20% (v/v) | 10-50% | Acts as the deprotecting base and scavenger for dibenzofulvene. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF, N-Methyl-2-pyrrolidone (NMP) | A polar aprotic solvent is required to solubilize reactants and facilitate the reaction.[1][7] |
| Temperature | Room Temperature (20-25°C) | 15-30°C | The reaction is typically rapid at ambient temperature. |
| Reaction Time | 1-2 hours | 30 minutes - 4 hours | Sufficient time to ensure complete deprotection. Reaction progress can be monitored by TLC or LC-MS. |
| Equivalents of Piperidine | Large excess (as solvent component) | N/A | Ensures the reaction goes to completion and effectively scavenges the DBF byproduct. |
Experimental Protocol
This protocol describes a general procedure for the solution-phase Fmoc deprotection of 3-aminomethyl piperidine.
Materials:
-
Fmoc-3-aminomethyl piperidine
-
Piperidine, reagent grade
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve Fmoc-3-aminomethyl piperidine (1 equivalent) in a 20% (v/v) solution of piperidine in DMF in a round-bottom flask equipped with a magnetic stir bar. A typical concentration would be 0.1-0.5 M of the substrate.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane with 1% triethylamine). The product, 3-aminomethyl piperidine, should have a much lower Rf value than the starting material and can be visualized with ninhydrin stain. The disappearance of the UV-active starting material spot indicates reaction completion.
-
-
Workup:
-
Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.
-
To the residue, add dichloromethane and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane containing a small amount (e.g., 1%) of triethylamine to prevent the product from streaking on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-aminomethyl piperidine as an oil or solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Monitoring the Reaction
The progress of the Fmoc deprotection can be monitored by observing the disappearance of the starting material and the appearance of the product using Thin Layer Chromatography (TLC). The dibenzofulvene-piperidine adduct also has a strong UV absorbance, which is a property utilized for real-time monitoring in solid-phase peptide synthesis and can be qualitatively observed on the TLC plate under UV light.[1]
Potential Side Reactions and Troubleshooting
While the Fmoc deprotection with piperidine is generally a robust and high-yielding reaction, some potential issues can arise:
-
Incomplete Deprotection: If the reaction does not go to completion, this may be due to insufficient reaction time or a low concentration of piperidine. Extending the reaction time or using a higher concentration of piperidine can resolve this.[3]
-
Side Reactions with Dibenzofulvene: If the concentration of piperidine is too low, the newly deprotected amine can react with the dibenzofulvene byproduct.[1] Using a sufficient excess of piperidine (e.g., 20% v/v) ensures efficient scavenging of DBF.
-
Difficulty in Purification: The product, being a primary amine, may be challenging to handle during silica gel chromatography. The addition of a small amount of a volatile base like triethylamine to the eluent can significantly improve the chromatography.
Conclusion
The Fmoc deprotection of 3-aminomethyl piperidine is a straightforward and efficient transformation that can be achieved under mild basic conditions using piperidine in DMF. The provided protocol, based on well-established principles of Fmoc chemistry, offers a reliable method for obtaining the desired deprotected amine. Careful monitoring of the reaction and appropriate purification techniques are key to achieving a high yield and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TFA Cleavage of Peptides Containing 3-Aminomethyl Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids, such as 3-aminomethyl piperidine, into peptide sequences is a valuable strategy for introducing conformational constraints, enhancing proteolytic stability, and modulating biological activity. The successful synthesis of such modified peptides via solid-phase peptide synthesis (SPPS) culminates in the critical final step of cleavage from the solid support and removal of all protecting groups. This process, typically achieved with a trifluoroacetic acid (TFA) based cocktail, must be optimized to ensure high yield and purity of the target peptide while minimizing side reactions.
The secondary amine within the 3-aminomethyl piperidine moiety is typically protected with a tert-butyloxycarbonyl (Boc) group during SPPS. The final TFA cleavage step must efficiently remove this Boc group in addition to other acid-labile side-chain protecting groups and cleave the peptide from the resin. This document provides detailed application notes and protocols for the TFA-mediated cleavage of peptides containing 3-aminomethyl piperidine.
Protecting Group Strategy for 3-Aminomethyl Piperidine in SPPS
During Fmoc-based solid-phase peptide synthesis, the 3-aminomethyl piperidine building block is incorporated with its primary amine protected by an Fmoc group and the secondary amine of the piperidine ring protected by a Boc group (Fmoc-3-(aminomethyl)-1-Boc-piperidine). The Fmoc group is selectively removed with a piperidine solution during each coupling cycle, while the Boc group on the piperidine nitrogen remains stable. This Boc group is then removed during the final TFA cleavage.
Potential Side Reactions During TFA Cleavage
The highly acidic conditions of TFA cleavage generate reactive carbocations from the cleavage of protecting groups (e.g., t-butyl cations from Boc and t-Bu groups) and the resin linker. These carbocations can lead to side reactions with sensitive amino acid residues. While specific side reactions involving the deprotected 3-aminomethyl piperidine moiety are not extensively documented, the free secondary amine, being nucleophilic, could potentially be susceptible to alkylation. Therefore, the use of appropriate scavengers is crucial.
Common side reactions for sensitive amino acids that may be present in the peptide sequence include:
-
Tryptophan: Alkylation of the indole ring.
-
Methionine: Oxidation to methionine sulfoxide.
-
Cysteine: S-tert-butylation from t-butyl cations.[1]
-
Tyrosine: Alkylation of the phenol ring.
Recommended TFA Cleavage Cocktails
The selection of the optimal TFA cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues. For peptides containing 3-aminomethyl piperidine, a robust cleavage cocktail with a comprehensive scavenger mixture is recommended to ensure complete deprotection and minimize side reactions.
| Cocktail ID | Composition (v/v/w for solids) | Recommended Use |
| Cocktail A (Standard) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | For peptides lacking sensitive residues like Cys, Met, or Trp. |
| Cocktail B (For Trp) | 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% TIS | Recommended for peptides containing Tryptophan to prevent indole alkylation. |
| Cocktail C (For Cys) | 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% Dithiothreitol (DTT) | Recommended for Cysteine-containing peptides to prevent S-tert-butylation and oxidation. |
| Reagent K (General Purpose) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A versatile and robust cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[2] |
Note: The choice of scavengers is critical. TIS is an excellent carbocation scavenger. Water helps to suppress aspartimide formation and aids in the solubility of the peptide. Thiol-based scavengers like EDT and DTT are effective in protecting tryptophan and cysteine residues. Phenol and thioanisole can also act as effective scavengers.
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Peptide Containing 3-Aminomethyl Piperidine
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-3-(aminomethyl)-1-Boc-piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) and an activator (e.g., HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times).
-
-
Incorporation of Fmoc-3-(aminomethyl)-1-Boc-piperidine: Follow the same coupling procedure as for standard amino acids (Step 3).
-
Peptide Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour before proceeding to cleavage.
Protocol 2: TFA Cleavage and Peptide Precipitation
This protocol describes a general procedure for the cleavage of the peptide from the resin and removal of protecting groups.
Materials:
-
Dried peptide-resin
-
TFA cleavage cocktail (choose from the table above)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas or vacuum desiccator
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction:
-
In a well-ventilated fume hood, add the freshly prepared TFA cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange, which is normal.
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate, which contains the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide as a white solid.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analysis of Cleaved Peptide
After cleavage and precipitation, it is essential to analyze the crude peptide to assess its purity and confirm its identity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary technique for analyzing the crude peptide. It provides information on the purity of the sample (from the chromatogram) and the molecular weight of the main product and any impurities (from the mass spectrum).
-
HPLC (High-Performance Liquid Chromatography): Analytical and preparative HPLC are used to assess the purity and purify the crude peptide, respectively.
Expected Observations in LC-MS Analysis:
-
The major peak in the chromatogram should correspond to the desired peptide.
-
The mass spectrum of the major peak should show the expected molecular weight of the fully deprotected peptide.
-
Potential side products to look for include:
-
Incomplete Boc deprotection: A mass addition of +100 Da.
-
Alkylation: A mass addition corresponding to the alkyl group (e.g., +56 Da for t-butylation).
-
Oxidation (of Met): A mass addition of +16 Da.
-
Conclusion
The successful cleavage of peptides containing 3-aminomethyl piperidine from the solid support requires careful consideration of the cleavage cocktail composition. The use of a Boc protecting group for the piperidine nitrogen necessitates a robust TFA-based cleavage protocol. By selecting an appropriate cleavage cocktail containing a suitable combination of scavengers, researchers can achieve high yields of the target peptide with minimal side-product formation. The protocols provided in this document serve as a comprehensive guide for the synthesis, cleavage, and analysis of these modified peptides, facilitating their application in various fields of chemical biology and drug discovery.
References
Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides with 3-N-Fmoc-aminomethyl Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of conformational constraints into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, receptor selectivity, and metabolic stability.[1] One effective approach to achieve this is the incorporation of cyclic non-natural amino acids or scaffolds into the peptide backbone. This document provides detailed application notes and protocols for the use of 3-N-Fmoc-aminomethyl piperidine as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to generate conformationally constrained peptides.
The rigid piperidine ring, when incorporated into a peptide sequence, restricts the rotational freedom of the peptide backbone, which can help to stabilize specific secondary structures, such as β-turns.[2] This pre-organization of the peptide into a bioactive conformation can lead to a significant improvement in binding affinity for its biological target. The aminomethyl side chain at the 3-position of the piperidine ring provides a versatile point for peptide chain elongation.
Core Applications
-
Conformational Constraint: The primary application of incorporating 3-aminomethyl piperidine is to reduce the flexibility of the peptide chain, which can lock the peptide into a more bioactive conformation.[2]
-
Scaffold for Peptidomimetics: The piperidine core can serve as a scaffold to mimic peptide secondary structures and to orient pharmacophoric groups in a defined spatial arrangement.[2][3]
-
Development of Novel Therapeutics: Piperidine-containing structures are prevalent in a wide range of pharmaceuticals, including enzyme inhibitors and G protein-coupled receptor (GPCR) ligands.[3][4] The synthesis of peptide analogues with this moiety can lead to the discovery of novel drug candidates.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (for C-terminal amide peptides) or a suitable Wang or 2-chlorotrityl chloride resin (for C-terminal acid peptides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[5]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Standard Fmoc-Amino Acid Coupling Cycle
This cycle is repeated for each standard amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Agitate the mixture for 5 minutes, then drain the solution.[5]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[7][8]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][7]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading capacity).
-
Add a suitable coupling agent and activator, for example, HCTU (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[8]
-
Pre-activate the amino acid solution for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated (double coupling).[2]
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Protocol 3: Coupling of this compound
The coupling of the sterically more demanding this compound may require optimized conditions.
-
Fmoc Deprotection:
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 2, step 1.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents).
-
Use a more potent coupling reagent combination such as HATU (1.95 equivalents) and HOAt (2 equivalents) with DIPEA (4 equivalents) in DMF.
-
Pre-activate the solution for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Extend the coupling time to 4-12 hours at room temperature to ensure efficient coupling.[7] A double coupling is highly recommended.
-
Monitor the reaction progress with the Kaiser test. Due to the secondary amine nature of the piperidine nitrogen after coupling, the Kaiser test might give a weak positive or ambiguous result. In such cases, a test cleavage of a small amount of resin followed by LC-MS analysis is recommended to confirm successful coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).
-
Protocol 4: Capping of Unreacted Amines (Optional but Recommended)
After the coupling of this compound, it is good practice to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA).
-
Add the capping solution to the resin and agitate for 30 minutes.[5]
-
Drain the solution and wash the resin with DMF (3-5 times).
Protocol 5: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.[2]
-
Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[6] TIS is a scavenger to trap cations generated from the cleavage of side-chain protecting groups.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification and Characterization
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical RP-HPLC to determine purity and by mass spectrometry to confirm the molecular weight.
Data Presentation
The following tables summarize the expected outcomes and key parameters for the synthesis of a hypothetical peptide containing a 3-aminomethyl piperidine (Amp) residue.
| Parameter | Description | Expected Value/Range |
| Resin | Type of solid support | Rink Amide or Wang resin |
| Scale | Synthesis scale | 0.1 - 0.25 mmol |
| Fmoc Deprotection | Reagent and time | 20% Piperidine in DMF, 5 + 15 min |
| Standard Coupling | Reagents and time | Fmoc-AA/HCTU/DIPEA (3:3:6 eq.), 1-2 h |
| Amp Coupling | Reagents and time | Fmoc-Amp/HATU/HOAt/DIPEA (3:2.9:3:6 eq.), 4-12 h (double coupling recommended) |
| Cleavage Cocktail | Reagents | TFA/H₂O/TIS (95:2.5:2.5) |
| Crude Peptide Yield | % of theoretical | 60 - 80% |
| Crude Peptide Purity | % by RP-HPLC | 40 - 70% |
| Purified Peptide Yield | % of theoretical | 15 - 30% |
| Final Purity | % by RP-HPLC | >95% |
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Signaling Pathway Example: GPCR Antagonism
While specific signaling pathways for peptides containing this compound are not yet extensively documented, such peptidomimetics are often designed to target G protein-coupled receptors (GPCRs). The following diagram illustrates a hypothetical mechanism where a constrained peptide acts as an antagonist for a Gαq-coupled receptor.
Caption: Hypothetical signaling pathway of a Gαq-coupled receptor antagonized by a constrained peptide.
Conclusion
The use of this compound in solid-phase peptide synthesis is a valuable technique for creating conformationally constrained peptides. The protocols provided herein offer a robust starting point for the successful incorporation of this building block. Researchers should be mindful of the potentially reduced reactivity of this non-standard monomer and consider optimizations such as extended coupling times and the use of potent activation reagents to ensure high-yield and high-purity synthesis of novel peptidomimetics for drug discovery and development.
References
- 1. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for the Use of 3-N-Fmoc-aminomethyl piperidine in β-Turn Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug design, the precise control of peptide conformation is paramount for achieving desired biological activity and stability. β-turns are crucial secondary structures that play a significant role in molecular recognition, protein folding, and as epitopes in antigens. The incorporation of rigid scaffolds that can mimic or induce β-turn conformations is a well-established strategy in the design of peptidomimetics. 3-N-Fmoc-aminomethyl piperidine is a valuable building block for this purpose. Its rigid piperidine core restricts the conformational freedom of the peptide backbone, predisposing the peptide to adopt a β-turn-like structure. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Applications
The introduction of a 3-aminomethyl piperidine moiety into a peptide backbone serves several strategic purposes in peptide and drug design:
-
Conformational Constraint: The rigid six-membered ring of piperidine significantly reduces the conformational flexibility of the peptide chain.[1]
-
β-Turn Induction: The stereochemistry and bond angles of the 3-aminomethyl piperidine unit can mimic the i+1 and i+2 residues of a β-turn, a common secondary structure motif involved in protein-protein interactions.[2]
-
Scaffold for Peptidomimetics: The piperidine nitrogen offers a site for further chemical modification, enabling the creation of more complex and drug-like molecules.
-
Improved Stability: Peptides incorporating this non-natural amino acid analogue often exhibit enhanced resistance to enzymatic degradation.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of Rink Amide resin (or other suitable resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.[3]
-
Fmoc Deprotection: To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF. Agitate the resin for 3 minutes, then drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes. Drain the solution and wash the resin thoroughly with DMF (5 times).[4][5]
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 3: Coupling of this compound
-
Deprotection of the Growing Peptide Chain: Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 1.
-
Activation: In a separate vial, dissolve this compound hydrochloride (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the coupling agent.
-
Coupling: Immediately add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.
Protocol 4: Peptide Cleavage and Deprotection
-
Final Fmoc Removal: Remove the N-terminal Fmoc group from the final peptide-resin using the procedure in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of peptide analogues containing a 3-aminopiperidine moiety. The data is based on the synthesis of (R)- and (S)-LpipGP, where "pip" represents the 3-aminopiperidine core.
Table 1: Synthesis Yields of Key Intermediates and Final Peptides
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | (R)- and (S)-2 (Amides) | (R)- and (S)-1 (Esters) | NH3 in methanol, 72h | 90-92 | >95 (NMR) |
| 2 | (R)- and (S)-pipG (3) | (R)- and (S)-2 | TFA, 12h | Quantitative | >98 (NMR) |
| 3 | (R)- and (S)-17 | (R)- and (S)-15 | Boc-L-leucine, HOBt, EDC | 64-90 | >95 (NMR) |
| 4 | (R)- and (S)-LpipGP (18) | (R)- and (S)-17 | TFA, 16h | 72-73 | 100 (HPLC) |
Data adapted from a study on 3-aminopiperidine-based peptide analogues.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Caption: Logical pathway for β-turn induction by 3-aminomethyl piperidine.
Conformational Analysis
To verify the induction of a β-turn, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as COSY, TOCSY, and NOESY can provide information about the through-bond and through-space proximity of protons, which can be used to determine the peptide's conformation in solution. The presence of specific NOEs between non-adjacent residues is a hallmark of a β-turn structure.[2]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides. A characteristic CD spectrum can indicate the presence of a β-turn.
-
X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography provides the most definitive evidence of its three-dimensional structure, including the presence and type of β-turn.[8]
Conclusion
This compound is a highly effective building block for inducing β-turn conformations in synthetic peptides. The protocols outlined in this document provide a comprehensive guide for its incorporation using standard solid-phase peptide synthesis techniques. The resulting conformationally constrained peptides have significant potential in various applications, including drug discovery, diagnostics, and materials science. Careful monitoring of each synthesis step and thorough characterization of the final product are crucial for successful outcomes.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turn stability in β-hairpin peptides: Investigation of peptides containing 3:5 type I G1 bulge turns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Orthogonal Protecting Group Strategy with Fmoc-Aminomethyl Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug discovery, the precise assembly of molecular architectures is paramount. Orthogonal protecting group strategies are the cornerstone of modern synthetic chemistry, enabling the selective deprotection of specific functional groups amidst a multitude of others.[1] This document provides detailed application notes and protocols for the use of Fmoc-4-(aminomethyl)piperidine as a versatile building block in solid-phase peptide synthesis (SPPS).
The incorporation of a piperidine scaffold into peptides and other molecules can impart valuable properties, such as conformational rigidity, improved metabolic stability, and enhanced binding affinity to biological targets.[2] Fmoc-4-(aminomethyl)piperidine, in conjunction with other protecting groups like Boc (tert-butyloxycarbonyl), allows for a sophisticated orthogonal approach to synthesize complex molecules, including branched peptides, cyclic peptides, and drug conjugates. The Fmoc group, being base-labile, allows for the selective deprotection of the aminomethyl group for chain elongation or modification, while an acid-labile group like Boc can be used to protect the piperidine nitrogen for subsequent functionalization.[]
Core Concepts of the Orthogonal Strategy
The orthogonality in a strategy employing Fmoc-4-(aminomethyl)piperidine lies in the differential lability of the protecting groups used. The most common pairing involves the base-labile Fmoc group and the acid-labile Boc group.
-
Fmoc (9-fluorenylmethoxycarbonyl): Protects the primary amine of the aminomethyl side chain. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[4]
-
Boc (tert-butyloxycarbonyl): Often used to protect the piperidine nitrogen. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[5]
This orthogonal relationship permits the selective deprotection and functionalization of either the exocyclic aminomethyl group or the endocyclic piperidine nitrogen at different stages of the synthesis.
Figure 1: Orthogonal strategy workflow. This diagram illustrates the integration of Fmoc-4-(aminomethyl)piperidine into a standard SPPS workflow, followed by selective deprotection and modification of the aminomethyl and piperidine functionalities.
Data Presentation
Table 1: Comparison of Deprotection Reagents for Fmoc Removal
| Deprotection Reagent | Concentration | Typical Deprotection Time | Purity of Model Peptide (%) | Notes |
| Piperidine | 20% in DMF | 5-20 min | ~70% | Standard reagent, but can cause side reactions like aspartimide formation.[6][7] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | ~70% | Similar efficiency to piperidine, considered a good substitute.[7] |
| Piperazine | 5-10% in DMF/Ethanol | 10-30 min | Variable | Can reduce aspartimide formation but may have slower kinetics.[8][9] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | < 5 min | Variable | Very fast but can increase epimerization and other side reactions. Often used with a scavenger like piperidine.[10] |
Table 2: Quantitative Data on Fmoc-Deprotection Kinetics
| Amino Acid | Deprotection Reagent | Deprotection Time | % Fmoc Removal |
| Fmoc-Val-OH | 5% Piperidine in DMF | 3 min | >99% |
| Fmoc-Val-OH | 2% Piperidine in DMF | 5 min | ~88% |
| Fmoc-Arg(Pbf)-OH | 20% Piperidine in DMF | 10 min | >95% |
| Fmoc-Leu-OH | 20% 4-Methylpiperidine in DMF | 7 min | >95% |
| Fmoc-Arg(Pbf)-OH | 10% Piperazine in DMF/Ethanol | 10 min | ~90% |
Data compiled from multiple sources, including kinetic studies on model amino acids.[7][9] The deprotection rate can be sequence-dependent.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-4-(aminomethyl)piperidine into a Peptide Sequence
This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-4-(aminomethyl)piperidine using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-4-(aminomethyl)piperidine-4-carboxylic acid (or a derivative for linking)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of the resin or preceding amino acid):
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[11]
-
-
Coupling of Fmoc-4-(aminomethyl)piperidine:
-
In a separate vial, dissolve Fmoc-4-(aminomethyl)piperidine-4-carboxylic acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (a negative result indicates complete coupling).[12]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2 and 3 for subsequent amino acid couplings.
Figure 2: Workflow for coupling Fmoc-4-(aminomethyl)piperidine. This diagram outlines the key steps for incorporating the piperidine building block into a peptide chain during SPPS.
Protocol 2: Orthogonal Deprotection and On-Resin Modification
This protocol details the selective deprotection of the Fmoc and Boc groups for subsequent on-resin modifications.
Prerequisites: The peptide containing the orthogonally protected piperidine moiety is assembled on the resin as described in Protocol 1.
Procedure:
-
Selective Fmoc Deprotection of the Aminomethyl Group:
-
Follow the Fmoc deprotection steps as outlined in Protocol 1, step 2.
-
The resin now has a free primary amine on the piperidine side chain.
-
-
On-Resin Modification of the Aminomethyl Group:
-
Couple a molecule of interest (e.g., a fluorescent label, a drug molecule with a carboxylic acid) to the free amine using standard coupling conditions (see Protocol 1, step 3).
-
-
Selective Boc Deprotection of the Piperidine Nitrogen (if applicable):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.
-
Drain the solution and wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.
-
-
On-Resin Modification of the Piperidine Nitrogen:
-
The free secondary amine of the piperidine ring can now be functionalized, for example, by acylation or alkylation.
-
Protocol 3: Final Cleavage and Deprotection
Procedure:
-
Final N-terminal Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide chain as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether twice and dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
-
Aspartimide Formation: When coupling an amino acid to a residue preceding an aspartic acid, the use of piperidine for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate. This can lead to the formation of β-aspartyl peptides and racemization.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.
-
Mitigation: Use of sterically hindered resins like 2-chlorotrityl chloride resin.[6]
-
-
3-(1-Piperidinyl)alanine Formation: In peptides containing a C-terminal cysteine, the use of piperidine can lead to the formation of a piperidinyl-alanine adduct.
-
Mitigation: Use of a bulky protecting group on the cysteine side chain, such as trityl (Trt).[6]
-
Conclusion
The orthogonal protecting group strategy utilizing Fmoc-4-(aminomethyl)piperidine offers a powerful and versatile approach for the synthesis of complex peptides and peptidomimetics. By leveraging the differential stability of Fmoc and Boc protecting groups, researchers can achieve selective modifications at distinct positions within a molecule, opening up a wide range of possibilities for drug design and discovery. Careful consideration of reaction conditions and potential side reactions is crucial for the successful implementation of this strategy. The protocols and data provided in this document serve as a comprehensive guide for the effective application of Fmoc-4-(aminomethyl)piperidine in advanced synthetic endeavors.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis of Piperidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into peptide-based therapeutics to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. The synthesis of peptides containing these non-natural amino acid analogs can be accomplished through both manual and automated solid-phase peptide synthesis (SPPS). The choice between these two methodologies is a critical decision that impacts throughput, purity, cost, and the overall success of a drug discovery campaign.
This document provides a detailed comparison of manual and automated approaches for the synthesis of piperidine-containing peptides, supported by experimental protocols and data. We will explore the key considerations for incorporating piperidine-based amino acids, such as 4-aminopiperidine-4-carboxylic acid, and discuss the advantages and limitations of each synthetic strategy.
Data Presentation: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS for the synthesis of piperidine-containing peptides often depends on a quantitative assessment of various parameters. While specific data for piperidine-containing peptides is not extensively published in a comparative format, the following tables summarize typical performance metrics for SPPS, which can be extrapolated to the synthesis of these modified peptides.[1][2]
Table 1: General Comparison of Manual and Automated SPPS
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Manual synthesis is often more suitable for larger, exploratory scales. |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) | Automated systems significantly reduce the need for constant operator attention. |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes | Automated synthesis, especially with microwave assistance, offers faster cycle times.[3] |
| Reproducibility | Operator-dependent | High | Automation minimizes human error, leading to more consistent results.[3] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) | Automated synthesizers are ideal for library generation and high-throughput screening. |
| Initial Equipment Cost | Low | High | Automated systems represent a significant capital investment. |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower | Automated systems offer more precise and efficient reagent delivery. |
Table 2: Expected Outcomes for a Hypothetical Piperidine-Containing Peptide Synthesis
| Parameter | Manual Synthesis | Automated Synthesis | Notes |
| Crude Purity | 60 - 85% | 75 - 95% | Purity is highly sequence-dependent. A study on rapid manual synthesis reported an average crude purity of 70%, compared to 50% for microwave-assisted automated synthesis for the same peptides.[4] However, for complex sequences, automated systems with optimized protocols can often achieve higher purity. |
| Typical Yield per Coupling Step | 90 - 98% | > 99% | Incorporation of sterically hindered piperidine-based amino acids may require optimized coupling conditions (e.g., double coupling, stronger coupling reagents) in both methods to achieve high yields. |
| Final Yield | Highly dependent on operator skill and sequence complexity | Generally higher and more reproducible | Automated fluidics ensure consistent reagent delivery and washing, leading to more reliable overall yields.[3] |
Experimental Workflows
The general workflows for manual and automated SPPS share the same fundamental steps of deprotection, coupling, and washing. However, the execution and efficiency of these steps differ significantly.
Experimental Protocols
The following protocols provide a general framework for the manual and automated synthesis of a hypothetical peptide containing a 4-aminopiperidine-4-carboxylic acid (App) residue.
Protocol 1: Manual Solid-Phase Synthesis of a Piperidine-Containing Peptide
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a manual synthesis vessel.
-
Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 6 equivalents of a base (e.g., DIEA) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
4. Incorporation of Fmoc-App(Boc)-OH:
-
Due to the potential steric hindrance of the piperidine ring, use a more potent coupling agent or extended coupling times.
-
Dissolve 3 equivalents of Fmoc-App(Boc)-OH and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA and pre-activate for 5 minutes.
-
Add the solution to the resin and agitate for 4-6 hours, or overnight if necessary.
-
Wash the resin with DMF (3 x 2 mL) and perform a Kaiser test.
5. Capping (Optional):
-
If the Kaiser test remains positive after the second coupling of a sterically hindered residue, cap the unreacted amines.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 x 2 mL).
6. Repeat Cycles:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (approximately 2 mL per 100 mg of resin) and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Automated Solid-Phase Synthesis of a Piperidine-Containing Peptide
This protocol is a general guideline for a microwave-assisted automated peptide synthesizer. Specific parameters will need to be optimized for the instrument and the specific peptide sequence.
1. System Setup:
-
Prepare stock solutions of Fmoc-protected amino acids, coupling agents (e.g., HCTU, DIC), activators (e.g., Oxyma, DIEA), 20% piperidine in DMF, and washing solvents (DMF, DCM).
-
Load the resin into the reaction vessel.
-
Program the peptide sequence and the synthesis protocol.
2. Standard Synthesis Cycle (for natural amino acids):
-
Fmoc Deprotection: 20% piperidine in DMF (e.g., 2 x 2-minute treatments).
-
Washing: DMF (e.g., 5 x 1 mL).
-
Coupling: 5 equivalents of Fmoc-amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma in DMF. Microwave power (e.g., 45 W) and temperature (e.g., 75°C) for a 5-minute reaction time.
-
Washing: DMF (e.g., 3 x 1 mL).
3. Modified Cycle for Fmoc-App(Boc)-OH Incorporation:
-
Coupling: Increase the equivalents of the amino acid and coupling reagents (e.g., 6-8 equivalents).
-
Use a more potent coupling agent if available on the system (e.g., HATU).
-
Extend the coupling time (e.g., 10-15 minutes) and/or perform a double coupling.
-
Adjust microwave parameters if necessary to avoid side reactions.
4. Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the resin is typically removed from the synthesizer for manual cleavage and deprotection as described in Protocol 1, step 7. Some systems may have automated cleavage capabilities.
5. Purification:
-
Purify the crude peptide by RP-HPLC as described in Protocol 1, step 8.
Biological Relevance and Signaling Pathways
Piperidine-containing compounds have been shown to modulate the activity of several key signaling pathways implicated in cancer and other diseases.[5] Understanding these pathways is crucial for the rational design of novel peptide-based therapeutics.
A common target for piperidine-containing inhibitors is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6][7][8] This pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Other important signaling pathways that are often targeted by piperidine-containing molecules include the PI3K/Akt/mTOR and STAT3 pathways, both of which are central to cell growth, proliferation, and survival.[5][9][10]
Conclusion
The choice between manual and automated synthesis of piperidine-containing peptides depends on the specific goals of the research. Manual synthesis offers flexibility and lower initial costs, making it suitable for methods development, small-scale synthesis, and the synthesis of highly complex peptides that may require significant troubleshooting.[3] In contrast, automated synthesis provides higher throughput, reproducibility, and purity, making it the preferred method for library synthesis, lead optimization, and routine production.[1][2]
The incorporation of sterically demanding piperidine-based amino acids may require optimization of coupling conditions in both methodologies. However, the precise control and the potential for high-energy activation methods (e.g., microwave) in automated synthesizers can be particularly advantageous for these challenging couplings. Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as outlined in these notes and protocols, will enable researchers to select the most appropriate method for their specific needs in the development of novel piperidine-containing peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of Pe-ptides Incorporating 3-Aminomethyl Piperidine
Introduction
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve receptor binding affinity, and modulate pharmacokinetic properties. 3-Aminomethyl piperidine, a cyclic diamine, serves as a unique building block that can introduce conformational constraints and novel interaction points within a peptide backbone. This application note provides detailed protocols for the synthesis, purification, and analytical characterization of peptides containing 3-aminomethyl piperidine, tailored for researchers, scientists, and drug development professionals. The methodologies described herein focus on Solid-Phase Peptide Synthesis (SPPS) followed by comprehensive analysis using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 3-Aminomethyl Piperidine-Containing Peptide
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[3][4] The synthesis involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
Materials:
-
Rink Amide resin (or other suitable resin for peptide amides)[5][6]
-
Fmoc-protected amino acids
-
Fmoc-N-(3-aminomethyl-piperidin-1-yl)acetic acid (or other suitably protected 3-aminomethyl piperidine derivative)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][7]
-
Base: N,N-Diisopropylethylamine (DIPEA)[5]
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[5][6]
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)[8]
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and DCM.[6]
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 5 equivalents) in DMF. b. Add DIPEA (10 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin (Kaiser) test. e. After complete coupling, wash the resin with DMF and DCM.[5]
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid, including the protected 3-aminomethyl piperidine derivative.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Side-Chain Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8] c. Filter the resin and collect the TFA solution containing the crude peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[6]
-
Lyophilization: Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.
Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm for analytical, larger for preparative)[6]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[6]
-
Lyophilized crude peptide
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a small volume of Mobile Phase A or a suitable solvent mixture. Filter the solution to remove any particulates.[6]
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Injection and Elution: Inject the peptide sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30-60 minutes.[6]
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm, where the peptide bond absorbs UV light.[9]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (>95%).
-
Lyophilization: Freeze and lyophilize the pooled fractions to obtain the purified peptide.
Analytical Characterization
A. Purity and Identity Confirmation by Analytical RP-HPLC
-
Protocol: Follow the RP-HPLC protocol described above (Section 2) using an analytical C18 column. The resulting chromatogram should show a single major peak, confirming the purity of the peptide. The retention time is a characteristic property of the peptide under specific chromatographic conditions.[10][11]
B. Molecular Weight Verification by Mass Spectrometry (MS)
-
Protocol (ESI-MS):
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum. The spectrum will show a series of multiply-charged ions (e.g., [M+H]+, [M+2H]2+, etc.).
-
Deconvolute the resulting mass-to-charge (m/z) ratios to determine the experimental molecular weight of the peptide.[7]
-
Compare the experimental mass with the theoretical calculated mass to confirm the peptide's identity.[12]
-
C. Structural Elucidation by NMR Spectroscopy
-
Protocol (1D and 2D NMR):
-
Sample Preparation: Dissolve the lyophilized peptide (typically 0.1-5 mM) in a deuterated solvent (e.g., D2O or H2O/D2O 9:1). Adjust the pH as needed to ensure solubility and stability.[13][14]
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial overview of the sample's purity and the types of protons present.[5][15]
-
2D NMR (COSY, TOCSY, NOESY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), which helps in assigning amino acid spin systems.[13]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid residue's spin system.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial information for determining the peptide's three-dimensional structure.[13][14]
-
-
Data Analysis: Analyze the 2D spectra to assign the resonances to specific protons in the peptide sequence and to derive structural constraints. The characteristic signals from the 3-aminomethyl piperidine moiety should be identified and assigned.
-
Quantitative Data Summary
The following table presents representative data for the synthesis and characterization of a hypothetical peptide containing a 3-aminomethyl piperidine moiety, based on typical outcomes from similar peptide analogue syntheses.[16]
| Parameter | Result | Method |
| Synthesis Yield (Crude) | 45 - 65% | Gravimetric |
| Purity (Crude) | 50 - 70% | RP-HPLC (% Area at 220 nm) |
| Purity (After HPLC) | > 98% | RP-HPLC (% Area at 220 nm) |
| Theoretical Mass [M+H]+ | 1256.7 Da | Mass Calculation |
| Experimental Mass [M+H]+ | 1256.8 Da | ESI-MS |
| NMR Confirmation | Resonances consistent with expected structure | 1H, COSY, TOCSY |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing 3-aminomethyl piperidine.
Caption: Overall experimental workflow.
Caption: Key steps in the Fmoc-SPPS cycle.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. ijsra.net [ijsra.net]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. mdpi.com [mdpi.com]
- 16. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of 3-N-Fmoc-aminomethyl piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of 3-N-Fmoc-aminomethyl piperidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging building block in peptide synthesis?
A1: this compound is considered a sterically hindered amino acid derivative. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the piperidine ring, creates significant spatial crowding around the reactive amine. This steric hindrance can impede its approach to the activated carboxyl group of the growing peptide chain on the solid support, leading to lower coupling efficiencies and incomplete reactions.[1][2][3][4]
Q2: What are the most common issues encountered when coupling this compound?
A2: The primary issues are low coupling efficiency, resulting in incomplete reactions and deletion sequences (the target peptide missing the this compound residue).[1][5] These problems often arise from the steric hindrance of the molecule, suboptimal activation of the incoming amino acid, or aggregation of the peptide chain on the resin, which can make the N-terminal amine inaccessible.[1][5][6]
Q3: Which coupling reagents are recommended for sterically hindered building blocks like this compound?
A3: For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended over standard carbodiimide reagents like DCC or DIC.[1][4][7] Reagents such as HATU, HCTU, COMU, and PyBOP are more potent and generally yield better results for hindered couplings.[1][3][4][5][8]
Q4: Is a "double coupling" strategy necessary for incorporating this compound?
A4: A double coupling is a highly recommended strategy to improve the incorporation of difficult or sterically hindered building blocks.[1][2][5][9] If a single coupling is found to be incomplete, as indicated by a positive Kaiser test, performing a second coupling with a fresh solution of the activated building block and coupling reagent can help drive the reaction to completion.[1][9]
Q5: Can peptide aggregation on the resin affect the coupling efficiency?
A5: Yes, as the peptide chain elongates, it can fold or aggregate on the solid support, making the N-terminal amine less accessible for the incoming activated amino acid.[1][4][5][6] This is particularly common with hydrophobic sequences. To mitigate this, consider using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[2][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the coupling of this compound.
Issue 1: Low Coupling Efficiency / Incomplete Coupling
-
Symptom: A positive Kaiser test (resulting in blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[1][3][9][10] Mass spectrometry of the crude peptide may also show a significant peak corresponding to a deletion sequence.[1][3][5]
-
Possible Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: Standard coupling protocols with reagents like DIC/HOBt may not be effective.
-
Suboptimal Reaction Conditions: Coupling time, temperature, and reagent concentrations can significantly impact the outcome.
-
Solution 1: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1][2]
-
Solution 2: Increase Temperature: Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. This should be done cautiously to avoid potential side reactions like racemization.[1][3][5]
-
Solution 3: Double Coupling: Perform a second coupling with fresh reagents after the initial coupling step.[1][2][5][9]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.[1][4][5][6]
-
Issue 2: Side Reactions Observed in the Final Product
-
Symptom: Mass spectrometry of the purified peptide shows unexpected masses, and HPLC analysis reveals closely eluting impurity peaks.
-
Possible Causes & Solutions:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon during activation.
-
Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium reagents like HBTU or HATU, leading to chain termination.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly reactive, excellent for hindered couplings, low racemization risk.[1][4][8] | Higher cost, potential for guanidinylation if used in excess.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for hindered couplings, including N-methyl amino acids.[4][8][11] | Byproducts can be problematic; PyBOP generates HMPA, a potential carcinogen.[11] |
| Carbodiimides | DIC/HOBt, DIC/OxymaPure | Moderate | Cost-effective and widely used for standard couplings.[4][7][11] | Generally not recommended for highly hindered couplings due to lower reactivity.[3] |
Note: Efficiency and yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for the initial attempt at coupling this compound.
-
Resin Preparation:
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution and vortex briefly.
-
Allow the pre-activation to proceed for 1-2 minutes.[1]
-
-
Coupling Reaction:
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[1]
-
-
Monitoring:
Protocol 2: Double Coupling Protocol for this compound
This protocol should be performed if Protocol 1 results in an incomplete coupling (positive Kaiser test).
-
First Coupling:
-
Perform the initial coupling of this compound as described in Protocol 1.
-
-
Washing:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[1]
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[1]
-
-
Final Wash and Monitoring:
Visualizations
Caption: Workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
overcoming steric hindrance with 3-N-Fmoc-aminomethyl piperidine coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the coupling of 3-N-Fmoc-aminomethyl piperidine. The steric hindrance presented by this building block can lead to incomplete reactions and low yields. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.
Issue 1: Low Coupling Efficiency / Incomplete Reaction
-
Symptom: A positive Kaiser test (indicating the presence of free primary amines) after the coupling step. Mass spectrometry of the crude product may show a significant peak corresponding to the deletion sequence.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Standard coupling reagents may not be potent enough to overcome the steric barrier. Employ a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more effective for sterically hindered couplings than carbodiimide-based reagents like DIC.[1][2] Phosphonium salts such as PyBOP are also excellent choices.[3][4] |
| Inadequate Reaction Time or Temperature | The coupling reaction may be too slow under standard conditions. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] Monitor the reaction progress with a Kaiser test at intermediate time points. Gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid racemization. |
| Suboptimal Reagent Concentration | Low concentrations of reactants can decrease the frequency of effective collisions. Increase the excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[1] |
| Peptide Aggregation | The growing peptide chain, especially in hydrophobic sequences, can aggregate on the resin, blocking reactive sites. Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. |
| Incomplete Deprotection of the Preceding Residue | If the N-terminal amine is not fully deprotected, the subsequent coupling cannot proceed to completion. Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second deprotection step.[5] |
Issue 2: Racemization
-
Symptom: The appearance of diastereomeric impurities in the final product, often difficult to separate by HPLC.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-activation of the Carboxylic Acid | Highly reactive coupling reagents and extended pre-activation times can increase the risk of racemization. Minimize the pre-activation time before adding the amine component. |
| Strong Base | The base used in the coupling reaction (e.g., DIPEA) can contribute to racemization. Use the minimum necessary equivalents of base and consider using a less hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) .[6] |
| Inappropriate Coupling Reagent/Additive Combination | Some coupling reagents are more prone to causing racemization. Ensure the use of an additive like HOBt or OxymaPure , which are effective at suppressing racemization.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" building block to couple?
A1: The primary challenge is steric hindrance. The piperidine ring, coupled with the Fmoc protecting group on the aminomethyl side chain, creates a bulky structure that can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered building blocks, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[4] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU with added benefits in safety and solubility.[4][7]
-
Phosphonium Salts: PyBOP is a powerful coupling reagent that is also a good choice for difficult couplings.[3][4]
Q3: What is "double coupling" and should I use it for this building block?
A3: Double coupling is the process of repeating a coupling step with fresh amino acid and reagents after the initial coupling reaction.[5] This is a highly recommended strategy for difficult residues like this compound to drive the reaction to completion.[1]
Q4: My Kaiser test is still positive after double coupling. What should I do?
A4: If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA or NMM in DMF. Capping terminates the unreacted chains, which simplifies the purification of the desired full-length peptide.[6]
Q5: Can I use microwave synthesis to improve the coupling efficiency?
A5: Yes, microwave-assisted solid-phase peptide synthesis can be very effective in overcoming steric hindrance by providing controlled heating, which can accelerate the reaction rate. However, it is crucial to carefully optimize the temperature and time to avoid side reactions, including racemization.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard manual solid-phase synthesis coupling step for incorporating this compound.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.[5]
-
If the Kaiser test is positive, proceed with a second coupling (Protocol 2).
-
If the Kaiser test is negative, drain the reaction solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3 times), and DMF (3 times).
-
Protocol 2: Double Coupling Procedure
This procedure should be followed if the Kaiser test is positive after the initial coupling attempt.
-
Wash the Resin: After the first coupling, drain the reaction mixture and wash the resin with DMF (3 times) to remove any residual reagents.
-
Prepare Fresh Reagents: In a new vial, prepare a fresh solution of activated this compound as described in Protocol 1, Step 3.
-
Second Coupling: Add the freshly activated amino acid solution to the resin and agitate for another 2-4 hours.
-
Final Wash and Monitoring: Wash the resin as described in Protocol 1, Step 4, and perform another Kaiser test. If the test is still positive, consider capping the unreacted amines (Protocol 3).
Protocol 3: Capping of Unreacted Amines
-
Wash the Resin: After the final coupling attempt, wash the resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) before proceeding to the deprotection of the newly added residue.
Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
Technical Support Center: 3-N-Fmoc-aminomethyl piperidine in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-N-Fmoc-aminomethyl piperidine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in SPPS?
This compound is a non-canonical building block used in SPPS to introduce a piperidine moiety with a primary amine side-chain into a peptide sequence. The piperidine ring can serve as a rigid scaffold to induce specific secondary structures, such as β-turns, which are important for molecular recognition and biological activity. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the primary amine of the aminomethyl group, allowing for its controlled incorporation into the peptide chain using standard Fmoc-based SPPS protocols.
Q2: Are there any documented side reactions specific to the use of this compound in SPPS?
Currently, there is a lack of specific literature detailing unique side reactions directly attributed to the incorporation of this compound in SPPS. However, based on its chemical structure, potential side reactions can be inferred. These primarily involve the two amine functionalities present in the deprotected building block: the primary amine of the aminomethyl group and the secondary amine of the piperidine ring.
Q3: What are the potential, albeit undocumented, side reactions to be aware of?
While not specifically reported for this compound, researchers should be vigilant for the following potential side reactions:
-
Incomplete Coupling: The primary amine of the deprotected aminomethyl group might experience steric hindrance, leading to incomplete coupling of the subsequent amino acid.
-
N-Acylation of the Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and could potentially be acylated by the activated carboxyl group of the incoming Fmoc-amino acid during the coupling step. This would result in a branched peptide.
-
Intramolecular Cyclization: Depending on the peptide sequence and the flexibility of the peptide backbone, the deprotected primary amine could potentially undergo intramolecular cyclization with an activated carboxylic acid further down the chain, leading to a cyclic peptide byproduct.
-
Standard SPPS Side Reactions: Peptides containing this building block are still susceptible to common SPPS side reactions such as aspartimide formation, diketopiperazine formation (if the building block is at the N-terminus), and racemization.[1]
Q4: How can I minimize the risk of these potential side reactions?
To mitigate these potential side reactions, consider the following strategies:
-
Optimize Coupling Conditions: For potentially hindered couplings, use extended coupling times, double coupling, or more potent coupling reagents like HATU or HCTU.
-
Protect the Piperidine Nitrogen: If N-acylation of the piperidine ring is a concern, consider using a derivative where the piperidine nitrogen is protected with a Boc group (tert-butyloxycarbonyl). This group is stable to the piperidine treatment used for Fmoc deprotection but can be removed during the final acidic cleavage.
-
Careful Sequence Design: Be mindful of the peptide sequence to minimize the risk of intramolecular cyclization.
-
Standard Mitigation Strategies: Employ established methods to prevent common SPPS side reactions, such as using additives like HOBt in the deprotection solution to reduce aspartimide formation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Low coupling efficiency of the amino acid following the piperidine building block. | 1. Steric hindrance from the piperidine ring.2. Aggregation of the peptide chain. | 1. Optimize Coupling: - Perform a double coupling. - Increase the coupling time (e.g., from 1 hour to 2-4 hours). - Use a more potent coupling reagent (e.g., HATU, HCTU). - Add a chaotropic salt (e.g., LiCl) to the coupling reaction to disrupt aggregation.2. Monitor Coupling: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next step. |
| Presence of a side product with a mass corresponding to the addition of the incoming amino acid to the peptide chain. | N-acylation of the piperidine nitrogen: The secondary amine of the piperidine ring may have been acylated. | 1. Confirm the Structure: Isolate the side product and characterize it by MS/MS and NMR to confirm the branched structure.2. Use a Protected Building Block: In future syntheses, consider using a this compound derivative with the piperidine nitrogen protected (e.g., with a Boc group).3. Modify Coupling Conditions: Use a less activating coupling reagent or a shorter activation time to potentially reduce the reactivity towards the secondary amine. |
| Observation of unexpected cyclic byproducts in the final crude product. | Intramolecular cyclization: The deprotected primary amine of the piperidine moiety may have reacted with an activated carboxyl group within the peptide chain. | 1. Analyze the Sequence: Identify potential sites for intramolecular cyclization.2. Modify the Synthesis Strategy: - Change the position of the piperidine building block in the sequence if possible. - Use protecting groups on potentially reactive side chains that are not removed until final cleavage. |
| General low purity or presence of multiple side products. | The peptide sequence containing the piperidine building block may be prone to aggregation or other common SPPS side reactions. | 1. Review Standard SPPS Troubleshooting: Refer to established protocols for troubleshooting common issues like aspartimide formation, diketopiperazine formation, and racemization.[3]2. Incorporate Aggregation-Disrupting Strategies: Use high-swelling resins, chaotropic salts, or pseudoproline dipeptides in the synthesis. |
Quantitative Data on Common SPPS Side Reactions
While specific quantitative data for side reactions of this compound is not available, the table below summarizes the typical extent of common side reactions that can occur in any peptide synthesis. These values can serve as a general reference.
| Side Reaction | Typical Occurrence (%) | Conditions Favoring the Side Reaction | Mitigation Strategies |
| Aspartimide Formation | 1 - 50% | - Asp-Gly, Asp-Ser, Asp-Asn sequences- Prolonged exposure to piperidine- High temperature | - Use of 0.1 M HOBt or formic acid in the deprotection solution- Use of protecting groups like O-3-methylpent-3-yl (OMpe) for Asp- Lowering the temperature during deprotection |
| Diketopiperazine Formation | 5 - 90% | - Proline or Glycine at the C-terminal dipeptide- Weakly hindered amino acids at the N-terminus | - Use of 2-chlorotrityl chloride resin for C-terminal acid peptides- Coupling of a dipeptide instead of a single amino acid at the N-terminus |
| Racemization | 1 - 10% | - Activation of C-terminal Cys or His- Use of strong bases like DIPEA during coupling | - Use of coupling additives like HOBt or OxymaPure- Use of weaker bases like N-methylmorpholine (NMM) or collidine |
Experimental Protocols & Methodologies
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 minutes and then 8 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: Mitigation of Piperidine Ring N-Acylation (Hypothetical)
This protocol is based on the hypothesis of N-acylation and has not been experimentally validated for this specific compound.
-
Follow steps 1-3 of the standard coupling protocol.
-
Activation with Reduced Basicity: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), in DMF. Add collidine (6 eq.) instead of DIPEA. Pre-activate for 2 minutes. The use of a weaker base may reduce the likelihood of activating the secondary amine.
-
Proceed with steps 5-7 of the standard coupling protocol.
Visualizations
Logical Workflow for Troubleshooting
Caption: A troubleshooting workflow for issues encountered when using this compound.
Hypothesized Side Reaction: N-Acylation of Piperidine Ring
Caption: Hypothesized N-acylation of the piperidine ring during coupling.
References
Technical Support Center: Incomplete Fmoc Removal from Peptides Containing 3-Aminomethyl Piperidine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), particularly when incorporating sterically demanding residues such as 3-aminomethyl piperidine.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids.[1] These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection, particularly with bulky residues like 3-aminomethyl piperidine?
A2: Several factors can contribute to inefficient Fmoc removal:
-
Steric Hindrance: Bulky moieties, such as 3-aminomethyl piperidine, can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues.[1][2] This aggregation can make the peptide resin less permeable to solvents and reagents.[1]
-
Suboptimal Reagents or Protocols: Using degraded piperidine solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete removal.[1][3]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.[1]
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
A3: Several analytical methods can be employed to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1] A slow, persistent, or incomplete release profile indicates a deprotection issue.[1] The absorbance is typically measured around 301 nm.[1][3]
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few beads of the peptide-resin.[3] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[3] A negative result (yellow/brown) suggests the Fmoc group is still attached.[3]
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide is a reliable method.[1] The presence of deletion sequences (identified by their mass in MS) or a peak with a mass 222.24 Da higher than the target peptide are strong indicators of incomplete Fmoc deprotection.[1][4]
Troubleshooting Guide
If you suspect incomplete Fmoc removal, follow this troubleshooting workflow. The diagram below outlines a logical approach to diagnosing and solving the problem, starting with simple checks and progressing to more advanced protocol modifications.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
The choice of deprotection strategy depends on the severity of the steric hindrance and peptide aggregation. The following table summarizes common conditions.
| Strategy | Deprotection Cocktail | Typical Conditions | When to Use |
| Standard | 20% piperidine in DMF | 1 x 1-2 min, then 1 x 10-20 min at RT[5] | Routine synthesis of non-complex peptides. |
| Extended Time | 20% piperidine in DMF | 2 x 15-30 min at RT[4] | For moderately difficult sequences or when aggregation is suspected. |
| Elevated Temperature | 20% piperidine in DMF | 2 x 10 min at 40-50°C[3] | To help break up peptide aggregates on the resin.[3] |
| Stronger Base | 2% DBU / 2% piperidine in DMF | 2 x 2-5 min at RT[5] | For very difficult sequences with severe steric hindrance or aggregation.[3][5] |
| Alternative Reagent | 20% 4-methylpiperidine in DMF | 2 x 10 min at RT[3] | As a direct, non-controlled substance replacement for piperidine.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[5]
-
Deprotection (Step 1): Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for an initial 1-2 minutes. Drain the deprotection solution.[5]
-
Deprotection (Step 2): Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[5]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
Use this protocol for particularly difficult sequences where standard methods have failed.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Prepare Reagent: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[5]
-
Deprotection: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes at room temperature.[5]
-
Repeat: Drain the solution and repeat the deprotection step one more time.[5]
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[5]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative colorimetric assay is used to detect free primary amines on the resin after deprotection.[3]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the beads.
-
Heat the test tube at 120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result: Free primary amines are present (successful deprotection).[3]
-
Yellow/Colorless Beads and Solution: Negative result: No free primary amines (incomplete deprotection).[3]
Caption: The mechanism of Fmoc deprotection and the common point of failure.
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group.
-
Collect Filtrate: During each deprotection step, collect the entire volume of the filtrate that is drained from the reaction vessel.
-
Dilute Sample: Accurately dilute a known volume of the filtrate with DMF to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[6]
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[1]
-
Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and subsequently the moles of Fmoc released. This value is directly proportional to the amount of peptide on the resin. The extinction coefficient (ε) of the Fmoc-piperidine adduct is often cited as 7800 M⁻¹cm⁻¹.[6]
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Racemization During Amide Bond Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the activation and coupling of N-Fmoc protected amino acids, particularly in the context of coupling to chiral amines like 3-aminomethyl piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: The topic mentions racemization of 3-N-Fmoc-aminomethyl piperidine. Is this molecule prone to racemization during coupling?
A1: This is a crucial point of clarification. Racemization during peptide bond formation almost always occurs at the chiral alpha-carbon of the N-protected amino acid that is being activated , not the amine component (in this case, this compound). The activation process makes the alpha-proton of the amino acid acidic and susceptible to removal, which leads to a loss of stereochemical integrity. The chiral center on the piperidine ring is not involved in the activation chemistry and is stereochemically stable under standard coupling conditions. Therefore, all strategies to prevent racemization focus on the conditions used to activate the carboxylic acid of the incoming Fmoc-amino acid.
Q2: What is the primary cause of racemization during the coupling step?
A2: The most common mechanism for racemization during amide bond formation is the formation of a planar oxazolone (also known as an azlactone) intermediate.[1] This happens when the carboxyl group of the N-protected amino acid is activated. The planar structure of the oxazolone allows for the loss of the stereocenter at the alpha-carbon. A less common mechanism is the direct abstraction of the alpha-proton by a base, leading to a planar enolate intermediate, which also results in racemization.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][3] Other susceptible amino acids include Phenylglycine (Phg), Serine (Ser), and Phenylalanine (Phe), especially under non-optimized conditions.[1][4][5]
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is critical. Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), if used alone, are known to cause significant racemization because the O-acylisourea intermediate they form is highly reactive and readily cyclizes to the problematic oxazolone.[2][6] Onium salt-based reagents (aminium/uronium and phosphonium salts) like HATU, HBTU, and PyBOP are generally considered "low-racemization" as they rapidly generate active esters that are less prone to cyclizing into oxazolones.[7][8]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma?
A5: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.[1][9] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid intermediate (e.g., the O-acylisourea) to form a corresponding active ester.[6][10] This active ester is more stable than the initial activated species, which suppresses the formation of the oxazolone intermediate and minimizes racemization.[7][10] Oxyma and HOAt are generally more effective at suppressing racemization than HOBt.[7][9]
Q6: How does the choice of base affect racemization?
A6: The presence, strength, and steric hindrance of the base used in the coupling reaction play a significant role.[7][9] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the alpha-proton, increasing the risk of racemization.[7][11] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often preferred to minimize this side reaction.[5][7][9]
Troubleshooting Guide: High Levels of Racemization Detected
If you have detected significant racemization in your product after coupling an N-Fmoc amino acid to this compound or a similar chiral amine, follow these steps to diagnose and resolve the issue.
| Symptom | Potential Cause | Recommended Solution |
| High epimer content, especially with His or Cys | Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DIC, DCC) without an effective additive. | Action: Always use carbodiimides in conjunction with a racemization-suppressing additive. For highly sensitive amino acids, the combination of DIC with Oxyma is highly recommended.[4] Consider switching to an onium salt reagent like HATU or HCTU, also in the presence of an additive.[7] |
| Moderate racemization with various amino acids | Use of a Strong, Unhindered Base: The use of DIPEA is a common cause of elevated racemization. | Action: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first alternative. For very sensitive couplings, 2,4,6-collidine (TMP) is an excellent choice.[5][11] Use the minimum amount of base necessary. |
| Racemization increases with longer reaction times | Prolonged Pre-activation: Allowing the activated amino acid to stand for an extended period before adding the amine component. | Action: Minimize the pre-activation time. Ideally, add the coupling reagent to the amino acid/additive mixture and immediately introduce it to the amine component.[11] |
| Inconsistent racemization levels between batches | Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher can accelerate racemization. | Action: Perform the coupling reaction at a lower temperature, such as 0°C. This reduces the rate of the racemization side reaction more significantly than the desired coupling reaction.[1] |
| Racemization observed even with optimized chemistry | Solvent Effects: Polar solvents can sometimes promote racemization. | Action: If reagent solubility allows, consider using a less polar solvent. However, solvent choice is often constrained by other factors like resin swelling in solid-phase synthesis.[1][12] |
Quantitative Data: Impact of Reagents on Racemization
The extent of racemization is highly dependent on the specific amino acid and the reaction conditions. The tables below summarize comparative data from literature to guide reagent selection.
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness in Reducing Racemization | Comments |
| Addition of Oxyma/HOAt | High | Highly effective with all coupling reagents, particularly carbodiimides.[7][9] Oxyma is a non-explosive alternative to HOAt.[11][13] |
| Addition of HOBt | Moderate to High | The classic additive; effective but generally outperformed by HOAt and Oxyma.[6][10] |
| Use of Hindered Base (e.g., Collidine) | High | Very effective at reducing base-mediated proton abstraction.[5][9] |
| Lowering Reaction Temperature (e.g., to 0°C) | Moderate to High | Reduces the rate of both desired and side reactions, but often favors stereochemical purity.[1] |
| Use of Onium Salt Reagents (e.g., HATU) | Moderate | Generally low racemization, but the base used with them is still a critical factor.[7] |
Table 2: Racemization of Fmoc-L-His(Trt)-OH with Different Coupling Reagents
Data derived from studies on coupling to L-Leu-OtBu, indicative of relative reagent performance.
| Coupling Reagent | Base | % D-His Dipeptide Formed | Reference |
| DIC/Oxyma | - | 1.8% | [4] |
| HATU | NMM | 3.5% | [4] |
| HBTU | DIPEA | >10% (estimated) | [11] |
Note: The level of racemization can vary significantly based on the specific substrates and exact reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using DIC/Oxyma and Collidine
This protocol is designed for coupling a racemization-prone Fmoc-amino acid to a chiral amine like this compound in solution phase.
-
Reagent Preparation:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amine (e.g., this compound) (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or NMP).
-
In a separate flask, dissolve the Fmoc-amino acid (1.1 eq.) and Oxyma (1.1 eq.) in the same anhydrous solvent.
-
Cool both solutions to 0°C in an ice bath.
-
-
Activation and Coupling:
-
To the solution containing the Fmoc-amino acid and Oxyma, add 2,4,6-collidine (TMP) (1.2 eq.).
-
Immediately add diisopropylcarbodiimide (DIC) (1.1 eq.) to this mixture.
-
Instantly transfer the freshly prepared activation mixture to the chilled solution of the chiral amine.
-
-
Reaction Monitoring:
-
Stir the reaction at 0°C.
-
Monitor the reaction progress by a suitable technique (e.g., HPLC, TLC) until the starting amine is consumed (typically 2-4 hours). Avoid unnecessarily long reaction times.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct.
-
Proceed with a standard aqueous work-up to remove excess reagents and solvent.
-
Purify the resulting dipeptide product using flash chromatography or preparative HPLC.
-
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This protocol provides a general method to determine the enantiomeric or diastereomeric purity of the final product.
-
Sample Preparation:
-
Prepare a standard of the desired diastereomer (if available).
-
Prepare a sample of the crude or purified reaction product.
-
Dissolve the samples in the initial mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for peptides or protected amino acid derivatives (e.g., a macrocyclic glycopeptide-based column).[7]
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile. Method development will be required to achieve baseline separation of the diastereomers.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Quantification:
-
Integrate the peak areas for the desired (L,L or L,D) diastereomer and the undesired (D,L or D,D) epimer.
-
Calculate the percentage of racemization: % Racemization = [Area(undesired epimer) / (Area(desired diastereomer) + Area(undesired epimer))] * 100
-
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate and its suppression by additives.
Caption: Workflow for a low-racemization coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Piperidine-Modified Peptides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the synthesis of piperidine-modified peptides, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of piperidine-modified peptides?
A1: Low yields in the synthesis of peptides containing a piperidine moiety can stem from several factors. The most common issues include incomplete Fmoc deprotection, poor coupling efficiency due to steric hindrance from the piperidine ring, and the occurrence of side reactions. Peptide aggregation, driven by hydrophobic sequences or the formation of secondary structures, can also hinder reaction kinetics and reduce yields.[1][2][3][4]
Q2: How can I determine if low yield is due to poor synthesis on the resin or a problem with the cleavage step?
A2: To diagnose the source of low yield, it is recommended to perform a test cleavage on a small amount of the peptide-resin (10-20 mg).[5] The cleaved product can then be analyzed by mass spectrometry (MS) to confirm the presence of the target peptide. If the target mass is present, the issue may lie with the cleavage process or subsequent work-up. If the target peptide is absent or in very low abundance, the problem likely occurred during the solid-phase synthesis.[5]
Q3: Can the piperidine ring in the peptide backbone cause specific side reactions?
A3: Yes, the piperidine moiety can be involved in specific side reactions. For instance, if the peptide sequence contains a C-terminal cysteine, a side product, 3-(1-piperidinyl)alanine, can form. This occurs through base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue, which then reacts with piperidine. This side product can be identified by a mass shift of +51 Da in mass spectrometry analysis.[6]
Q4: Are there alternatives to piperidine for Fmoc deprotection that might reduce side reactions?
A4: Yes, if piperidine-mediated side reactions are suspected, alternative deprotection reagents can be used. For example, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a more potent and non-nucleophilic base for Fmoc removal.[7] However, DBU should be used with caution as it can catalyze aspartimide formation in sequences containing aspartic acid.[7] 4-methylpiperidine has also been shown to be an effective substitute for piperidine, yielding similar purities and yields without being a controlled substance.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues that lead to low yields in the synthesis of piperidine-modified peptides.
Issue 1: Incomplete Fmoc Deprotection
-
Symptoms:
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product, as identified by mass spectrometry.
-
Consistently low yield of the full-length peptide.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
-
Solutions:
-
Extend Deprotection Time: For sequences prone to aggregation or steric hindrance, the standard deprotection time may be insufficient.[7] Increasing the piperidine treatment time to 20-30 minutes can improve the efficiency of Fmoc removal.[9]
-
Use a Stronger Base: For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[3][7]
-
Monitor Deprotection: The completion of the deprotection step can be monitored by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct in the spent deprotection solution. The reaction is complete when the absorbance at around 301 nm plateaus.[8]
-
Issue 2: Incomplete Amino Acid Coupling
-
Symptoms:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amino acid coupling.
-
Solutions:
-
Double Coupling: If the Kaiser test is positive after the initial coupling, performing a second coupling with a fresh solution of activated amino acid is the most straightforward solution.[4]
-
Optimize Coupling Reagent: For sterically hindered residues like those containing a piperidine moiety, standard coupling reagents may be inefficient. Switching to a more potent uronium/aminium salt reagent such as HATU or COMU can significantly improve coupling efficiency.[1][4]
-
Increase Reagent Concentration: Using a higher excess of the protected amino acid and coupling reagent (e.g., 5 equivalents instead of 3) can drive the reaction to completion.[2]
-
Elevate Temperature: Microwave-assisted peptide synthesis can provide the necessary energy to overcome the activation barrier for difficult couplings.[2]
-
Issue 3: Peptide Aggregation
-
Symptoms:
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide aggregation.
-
Solutions:
-
Change Solvent: N-methylpyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF) and can help disrupt peptide aggregation.[2][3]
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing pseudoproline dipeptides can break up the secondary structures that lead to aggregation.[2][6]
-
Use Low-Loading Resin: A lower substitution resin increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for a Difficult Peptide Sequence
| Coupling Reagent | Activation Base | Crude Purity (%) | Relative Yield (%) | Reference |
| HBTU | DIPEA | 65 | 48 | [1] |
| HCTU | DIPEA | 72 | 55 | [1] |
| HATU | DIPEA | 85 | 71 | [1] |
| DIC/Oxyma | - | 78 | 62 | [1] |
Data represents average results from the synthesis of a known difficult peptide sequence and illustrates the superior performance of HATU.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
This protocol provides a qualitative method to detect free primary amines on the resin, indicating an incomplete coupling reaction.[10][11][12]
-
Reagents:
-
Procedure:
-
Interpretation of Results:
-
Intense Blue Solution and Beads: Failed coupling.
-
Light Blue Solution, Dark Blue Beads: Incomplete coupling; a second coupling is recommended.
-
Colorless or Yellowish Solution and Beads: Complete coupling.
-
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is used to assess the progress and quality of the peptide synthesis before committing to a full-scale cleavage.[14][15]
-
Materials:
-
Dry peptide-resin (10-20 mg)
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
-
-
Procedure:
-
Place the dry peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (approximately 200-500 µL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14][15]
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze the sample by LC-MS to identify the masses of the products and by HPLC to assess the purity.[14][16]
-
Protocol 3: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Piperidine-Modified Peptides
This protocol outlines a single cycle of amino acid addition, which can be adapted for the synthesis of peptides containing a piperidine moiety.
-
Workflow Diagram:
Caption: General workflow for a single SPPS cycle.
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Drain and repeat the treatment.[17]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[17]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours. For hindered couplings, this time may be extended.[17]
-
-
Washing: Wash the resin with DMF to remove excess reagents.[17]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[2] If the test is positive, consider the troubleshooting steps outlined above.
-
Repeat: Repeat the cycle for the next amino acid in the sequence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing 3-Aminomethyl Piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic peptides incorporating the 3-aminomethyl piperidine moiety. This non-natural amino acid introduces a basic handle, which can present unique challenges and opportunities during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing 3-aminomethyl piperidine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) in RP-HPLC | Secondary interactions between the basic piperidine moiety and residual acidic silanols on the silica-based column packing.[1][2][3][4] | 1. Lower Mobile Phase pH: Operate at a pH of 2-3 to protonate the silanol groups and minimize ionic interactions.[1][3] 2. Use an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase. These agents form ion pairs with the positively charged piperidine, increasing its hydrophobicity and improving peak shape.[5][6][7] 3. Select an Appropriate Column: Use a column with end-capping or a polar-embedded stationary phase to shield the residual silanols.[1][4] |
| Low Recovery of Peptide | The highly polar nature of the peptide due to the 3-aminomethyl piperidine may lead to poor retention on the RP-HPLC column, causing it to elute in the void volume. | 1. Employ a Shallow Gradient: Start with a very low percentage of organic solvent (e.g., 0-5% Acetonitrile) and use a shallow gradient to increase retention. 2. Use a More Hydrophobic Ion-Pairing Agent: Switching from TFA to HFBA can increase peptide retention.[5][8] 3. Consider an Orthogonal Approach: Use Ion-Exchange Chromatography as an initial capture step before RP-HPLC polishing.[9] |
| Co-elution of Impurities | Deletion sequences or other closely related impurities may have similar hydrophobicities to the target peptide, making separation by RP-HPLC alone difficult.[9] | 1. Optimize the Gradient: A shallower gradient will increase the resolution between closely eluting peaks. 2. Orthogonal Purification: Implement a two-step purification strategy. First, use Cation-Exchange Chromatography to separate based on charge, followed by RP-HPLC for a final polishing step.[10][9] This is highly effective as the separation mechanisms are different. |
| Peptide is Insoluble in the Mobile Phase | The overall hydrophobicity or charge of the peptide may lead to poor solubility in the initial mobile phase conditions. | 1. Trial Dissolution in Different Solvents: Before injection, test the solubility of a small amount of the crude peptide in various solvents (e.g., water with 0.1% TFA, 5% Acetonitrile in water, Dimethyl Sulfoxide). 2. Inject in a Stronger Solvent (with caution): If necessary, dissolve the sample in a solvent like DMSO, but inject the smallest possible volume to avoid peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a peptide containing 3-aminomethyl piperidine?
A1: For most peptides containing the basic 3-aminomethyl piperidine, a two-step orthogonal purification strategy is recommended for achieving high purity.[10] Start with Cation-Exchange Chromatography (CIEX) as a capture and initial purification step, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final polishing.[10][9] The CIEX step effectively separates the positively charged target peptide from neutral or less basic impurities, reducing the complexity of the mixture for the subsequent RP-HPLC step.[11]
Q2: Which type of ion-exchange chromatography should I use?
A2: Cation-exchange chromatography is the ideal choice.[12] The 3-aminomethyl piperidine moiety will be protonated and positively charged at an acidic to neutral pH, allowing it to bind to a negatively charged cation-exchange column.
Q3: How do I choose the right buffers for Cation-Exchange Chromatography?
A3: A common starting point is to use a binding buffer with a low salt concentration at a pH where the peptide is positively charged and stable (e.g., 20 mM sodium phosphate, pH 3.0).[13] Elution is then achieved by increasing the salt concentration (e.g., a gradient of 0 to 1 M NaCl in the binding buffer) or by increasing the pH.[14][15][16]
Q4: What are the key parameters to optimize in RP-HPLC for these peptides?
A4: The most critical parameters are the mobile phase pH and the choice of ion-pairing agent. A low pH (around 2.5) is generally preferred.[11] Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that works well for many basic peptides.[17] If retention is poor, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can be used to increase retention time.[6][8]
Q5: My peptide still shows impurities after a single RP-HPLC purification. What should I do?
A5: If a single RP-HPLC run is insufficient, consider an orthogonal purification approach as mentioned in A1.[10] Alternatively, you can try a different RP-HPLC column with a different stationary phase (e.g., C8 instead of C18) or a different mobile phase system (e.g., using formic acid instead of TFA, especially if you are using mass spectrometry for detection). Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be a powerful tool for separating complex peptide mixtures.[18][19][20][21][22]
Experimental Protocols
Protocol 1: Orthogonal Purification Strategy
This protocol outlines a two-step purification process for achieving high purity of peptides containing 3-aminomethyl piperidine.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downstreamcolumn.com [downstreamcolumn.com]
- 10. xtalks.com [xtalks.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. conductscience.com [conductscience.com]
- 15. scispace.com [scispace.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. bachem.com [bachem.com]
- 18. Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 19. Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. The benefits of mixed-mode chromatography columns for separation of peptides and protein digests: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 22. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
adjusting cleavage conditions for acid-sensitive piperidine peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on adjusting and troubleshooting the final cleavage step for peptides synthesized via Fmoc solid-phase peptide synthesis (SPPS), with a focus on those containing acid-sensitive residues. The use of piperidine for Fmoc-group removal during synthesis necessitates a robust final cleavage strategy, typically with trifluoroacetic acid (TFA), to ensure high peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide "acid-sensitive" in the context of TFA cleavage?
A1: Acid-sensitive peptides contain amino acid residues whose side chains are susceptible to modification by reactive cationic species generated during the cleavage process.[1][2] When TFA removes acid-labile protecting groups from other residues or the resin linker, it creates highly reactive carbocations (e.g., t-butyl, trityl cations).[3][4] These can cause unwanted side reactions like alkylation or oxidation on sensitive residues, leading to impurities that are often difficult to remove.[1][4]
Q2: Which amino acids are most susceptible to side reactions during TFA cleavage?
A2: Several amino acids are particularly vulnerable during acid cleavage:
-
Tryptophan (Trp): The indole side chain is prone to oxidation and alkylation.[1][2] Using a Boc protecting group on the indole nitrogen during synthesis is highly recommended to minimize these side reactions.[1]
-
Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide.[1][2]
-
Cysteine (Cys): The highly nucleophilic thiol group can be alkylated, commonly leading to S-tert-butylation (+56 Da adduct), or oxidized to form disulfide bonds.[1][2]
-
Tyrosine (Tyr): The phenol ring is susceptible to alkylation by carbocations.[1][2]
-
Arginine (Arg): While the residue itself is stable, the removal of its protecting groups (like Pmc, Pbf) can generate reactive species that modify other residues, especially Tryptophan.[1][2]
-
Asparagine (Asn) & Glutamine (Gln): Dehydration of the side-chain amide can occur.[1]
Q3: What are scavengers and why are they essential in a cleavage cocktail?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap or "quench" the reactive carbocations liberated from protecting groups and the resin linker.[1][2] By reacting with these electrophilic species, scavengers prevent them from modifying the sensitive amino acid residues in the peptide chain.[2] Their use is critical for minimizing the formation of side products and improving the final purity of the crude peptide.[1]
Q4: How do I select the right cleavage cocktail for my peptide?
A4: The optimal cleavage cocktail depends on the peptide's amino acid composition, the specific side-chain protecting groups used, and the resin linker.[1][5] A standard starting point for robust peptides is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) .[1][6] However, for peptides containing sensitive residues, a more complex cocktail with specific scavengers is required.[1] For example, peptides rich in Cys, Met, and Trp often benefit from cocktails containing thiol-based scavengers like 1,2-ethanedithiol (EDT).[1] A small-scale test cleavage on 10-20 mg of resin is always recommended to determine the best conditions before committing the entire batch.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of acid-sensitive peptides.
Problem 1: Mass spectrometry shows an unexpected +57 Da adduct, especially on Cysteine residues.
-
Cause: This adduct corresponds to the S-tert-butylation of a Cysteine residue.[1] It is caused by the t-butyl cation, which is generated in large quantities from the cleavage of t-butyl-based protecting groups (e.g., Boc, tBu). Standard scavengers like TIS may not be sufficient to completely trap these cations.[4]
-
Solution:
-
Optimize Scavengers: Introduce a thiol-based scavenger, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), into your cleavage cocktail. A cocktail like TFA/TIS/H2O/EDT (94:1:2.5:2.5) is often effective.
-
Use a Proven Cocktail: For peptides with multiple sensitive residues, consider using a comprehensive mixture like Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[1]
-
Perform a Test Cleavage: Always verify your new cocktail on a small amount of resin before scaling up.[7]
-
Problem 2: My Tryptophan-containing peptide shows multiple, hard-to-separate peaks on HPLC.
-
Cause: The indole ring of Tryptophan is highly susceptible to modification by various carbocations (t-butyl, trityl) and byproducts from the cleavage of Arginine protecting groups (Pmc, Pbf).[1][2] This leads to a mixture of alkylated and oxidized side products.
-
Solution:
-
Protect the Indole Ring: The most effective solution is preventative. Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole nitrogen, significantly reducing side reactions during cleavage.[1]
-
Use Efficient Scavengers: Ensure your cocktail contains scavengers highly effective against trityl cations if Trt-based protecting groups were used. TIS is very efficient at this.[5] Including 1-2% EDT can also help prevent oxidation.[1]
-
Extend Cleavage Time Cautiously: While longer cleavage times may be needed for complete deprotection of other residues, prolonged exposure of Trp to acidic conditions can increase side reactions. A balance must be struck, which can be optimized via small-scale trials.[5]
-
Problem 3: My peptide shows incomplete deprotection of Arg(Pmc/Pbf) residues.
-
Cause: Arginine protecting groups like Pmc and Pbf are more acid-labile than older groups like Mtr, but can still require extended cleavage times for complete removal, especially when multiple Arg residues are present.[1][5]
-
Solution:
-
Extend Cleavage Time: Increase the cleavage reaction time to 3-4 hours at room temperature.[1]
-
Monitor Progress: If possible, take small aliquots at different time points (e.g., 2, 3, and 4 hours), quench them in cold ether, and analyze by HPLC/MS to determine the optimal duration.[1][5]
-
Consider Stronger Reagents: For particularly difficult cases, stronger acid systems like TFMSA or TMSBr can be used, but these require very careful selection of scavengers and conditions.
-
Problem 4: The peptide does not precipitate well in cold diethyl ether.
-
Cause: This issue can arise if the peptide is very short, highly hydrophobic, or if the volume of ether used is insufficient.[1]
-
Solution:
-
Increase Ether Volume: Use a larger volume of cold diethyl ether, aiming for at least a 10-fold excess relative to the TFA solution.[1][2]
-
Ensure Ether is Cold: Pre-chill the ether to -20°C.[1]
-
Reduce TFA Volume: Before precipitation, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen.[9] This concentrates the peptide and improves precipitation efficiency.
-
Try Alternative Solvents: If diethyl ether remains ineffective, a mixture of ether and hexane may improve precipitation.[1]
-
Data and Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount for success. The following tables summarize common cleavage cocktails and side reactions.
Table 1: Common TFA Cleavage Cocktails for Acid-Sensitive Peptides
| Reagent Name/Composition | Components (v/v/v) | Primary Application & Notes |
| Standard Cocktail | TFA / Water / TIS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues like Cys or Met. TIS is a good scavenger for Trt groups.[1][6] |
| Reagent B ("Odorless") | TFA / Phenol / Water / TIS (88:5:5:2) | A good general-purpose reagent where phenol protects Tyr and Trp. Avoids pungent thiols but will not prevent Met oxidation.[10][11] |
| Thiol-Containing Cocktail | TFA / TIS / Water / EDT (94:1:2.5:2.5) | Recommended for Cys-containing peptides to prevent S-tert-butylation. EDT is a strong reducing scavenger. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A powerful, comprehensive cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Especially suited for deprotecting Arg residues with sulfonyl protecting groups (Pmc, Pbf).[10] |
Table 2: Common Side Reactions and Mass Spectrometry Signatures
| Side Reaction | Affected Residue(s) | Mass Change (Da) | Common Cause |
| Alkylation (t-Butylation) | Cys, Met, Trp, Tyr | +57 (addition of C4H9) | Reaction with t-butyl cations from Boc or tBu protecting groups.[1][2] |
| Oxidation | Met, Trp, Cys | +16 (addition of O) | Air oxidation or reaction with oxidizing species generated during cleavage. |
| Dehydration | Asn, Gln | -18 (loss of H2O) | Acid-catalyzed dehydration of the side-chain amide to a nitrile.[1] |
| Tritylation | Cys, Trp | +243 (addition of C19H15) | Insufficient scavenging of trityl cations from Trt protecting groups. |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
This protocol is essential for optimizing conditions without sacrificing the entire batch of synthesized peptide.[7]
-
Resin Preparation: Take 10-20 mg of the dried peptide-resin and place it in a 1.5 mL microcentrifuge tube.
-
Cocktail Addition: Add 200 µL of your chosen cleavage cocktail to the resin.
-
Reaction: Vortex the tube gently and allow it to react at room temperature for 2-3 hours. Vortex briefly every 30 minutes.
-
Peptide Isolation: Filter the cleavage mixture away from the resin beads using a fritted syringe or by carefully pipetting the supernatant.
-
Precipitation: Add the TFA filtrate dropwise to a separate tube containing ~2 mL of ice-cold diethyl ether. A white precipitate should form.
-
Pelleting & Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove scavengers and cleaved protecting groups.
-
Drying & Analysis: Dry the peptide pellet under vacuum and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis.[7]
Protocol 2: Standard Full-Scale Cleavage and Precipitation
-
Resin Preparation: Place the fully synthesized and dried peptide-resin (e.g., up to 1 gram) in an appropriate reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and dry under vacuum for at least 1 hour.[2]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare 10-20 mL of the optimized cleavage cocktail per gram of resin.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for the optimized duration (typically 2-4 hours).[2]
-
Peptide Isolation: Filter the resin and collect the TFA filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[1]
-
Precipitation: Place a 10-fold excess of cold diethyl ether in a suitable centrifuge tube. Add the TFA filtrate dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.[2]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove soluble impurities.[2]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and characterization.[2]
Visualizations
Caption: Final cleavage and deprotection workflow.
Caption: Decision tree for cleavage cocktail selection.
Caption: Mechanism of scavenger action in TFA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Aminomethyl Piperidine Derivatized Peptides by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of peptides derivatized with 3-aminomethyl piperidine (3-AMPP). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing peptides with 3-aminomethyl piperidine (3-AMPP) for mass spectrometry analysis?
Derivatizing peptides with 3-aminomethyl piperidine introduces a fixed positive charge at the C-terminus or on acidic amino acid side chains (aspartic and glutamic acid). This permanent charge enhances ionization efficiency, particularly in electrospray ionization (ESI), leading to increased signal intensity and improved detection limits for the derivatized peptides.[1][2][3]
Q2: How does 3-AMPP derivatization affect peptide fragmentation in tandem mass spectrometry (MS/MS)?
The introduction of the 3-AMPP tag is expected to influence fragmentation patterns. The fixed positive charge can direct fragmentation, potentially leading to a more predictable and complete series of fragment ions.[2] This can facilitate de novo sequencing and improve the confidence of peptide identification. The fragmentation will likely still produce the common b- and y-type ions, but the relative abundance of these ions may be altered compared to native peptides.[4][5]
Q3: What are the expected fragment ions for a peptide derivatized with 3-AMPP?
In addition to the standard b- and y-ions generated from cleavage of the peptide backbone, the presence of the 3-AMPP tag may lead to the observation of characteristic reporter ions or neutral losses associated with the piperidine ring structure. The specific fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment.
Q4: Can 3-AMPP derivatization be used for quantitative proteomics?
Yes, 3-AMPP derivatization can be adapted for quantitative proteomics. By using isotopically labeled versions of 3-AMPP, researchers can perform relative quantification of peptides in different samples. This approach is similar to other stable isotope labeling strategies where the mass difference between the light and heavy labeled peptides is used for quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for derivatized peptides in MS | 1. Incomplete derivatization reaction. 2. Loss of sample during cleanup steps. 3. Suboptimal ionization source settings. 4. Suppression of ionization by matrix components. | 1. Optimize reaction conditions (pH, temperature, incubation time, and reagent concentrations). 2. Ensure proper conditioning and elution from desalting columns (e.g., C18).[6] 3. Adjust ion source parameters (e.g., capillary voltage, gas flow) for optimal transmission of derivatized peptides. 4. Improve sample cleanup to remove interfering substances. |
| Poor fragmentation or incomplete sequence coverage in MS/MS | 1. Inappropriate collision energy. 2. Precursor ion is singly charged. | 1. Perform a collision energy optimization experiment for your specific instrument and derivatized peptides. 2. Derivatization should promote higher charge states. If singly charged ions are still prevalent, consider adjusting spray conditions. Multiply charged precursors generally yield richer fragmentation spectra.[5] |
| Unexpected mass shifts or side products observed | 1. Reaction with non-target functional groups. 2. Degradation of the peptide or derivatizing agent. | 1. Ensure the specificity of the coupling chemistry. Protect other reactive groups if necessary. 2. Check the purity and stability of the 3-AMPP reagent and peptides. Use fresh reagents and store them properly. |
| Difficulty in identifying derivatized peptides with search algorithms | 1. Incorrect modification settings in the database search. | 1. Define a new modification in your search software that accounts for the mass of the 3-AMPP tag on the relevant amino acid residues (e.g., C-terminus, Asp, Glu). |
Experimental Protocols
Protocol 1: Derivatization of Peptides with 3-Aminomethyl Piperidine
This protocol outlines the general steps for derivatizing peptide carboxyl groups with 3-aminomethyl piperidine using a carbodiimide coupling agent.
Materials:
-
Peptide sample
-
3-Aminomethyl piperidine (3-AMPP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Dissolve the peptide sample in the reaction buffer to a final concentration of 1 mg/mL.
-
Add EDC and NHS (or HOAt) to the peptide solution to activate the carboxyl groups. A molar excess of the activating agents is typically used.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
Add a molar excess of 3-AMPP to the reaction mixture.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Desalt the derivatized peptide sample using a C18 column according to the manufacturer's instructions to remove excess reagents.
-
Dry the purified, derivatized peptide and reconstitute in a suitable solvent for MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of 3-AMPP derivatized peptides.
Caption: Simplified fragmentation of a 3-AMPP derivatized peptide.
References
- 1. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MSn analysis of nonderivatized and Mtpp-derivatized peptides – secrets of science [shimadzu-webapp.eu]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-N-Fmoc-aminomethyl piperidine and Other Cyclic Amino Acids in Peptide Synthesis
In the realm of peptide-based drug discovery, the incorporation of non-natural amino acids is a key strategy for modulating the pharmacological properties of peptide candidates. Cyclic amino acids, in particular, are invaluable tools for introducing conformational constraints, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved oral bioavailability. This guide provides a comparative overview of 3-N-Fmoc-aminomethyl piperidine against other commonly employed cyclic amino acids, offering insights into their potential impact on peptide structure and function.
Introduction to this compound
This compound is a synthetic building block characterized by a piperidine scaffold, a common motif in medicinal chemistry. Its structure offers a unique conformational rigidity. Unlike traditional alpha-amino acids, it acts as a diamino-piperidine derivative where the Fmoc-protected aminomethyl group allows for its incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols. The piperidine ring system imparts a well-defined turn or kink in the peptide backbone, effectively mimicking secondary structures such as β-turns. This can be instrumental in stabilizing bioactive conformations and improving resistance to enzymatic degradation.
Comparative Analysis with Other Cyclic Amino Acids
The choice of a cyclic amino acid for incorporation into a peptide sequence is dictated by the desired structural outcome. Below is a comparison of this compound with other classes of cyclic amino acids.
| Parameter | This compound | Proline (Pro) | Pipecolic Acid (Pip) | Aminocyclohexanecarboxylic Acid (ACHC) |
| Ring Size | 6-membered | 5-membered | 6-membered | 6-membered |
| Backbone Constraint | High; induces tight turns. | Moderate; induces β-turns. | High; more constrained than Proline. | High; restricts phi (φ) and psi (ψ) angles. |
| Flexibility | Limited due to the rigid piperidine ring. | The pyrrolidine ring can "pucker". | Less flexible than Proline. | Relatively rigid cyclohexane ring. |
| Peptidomimetic Role | β-turn mimetic; scaffold for side-chain modifications. | Natural turn inducer. | Proline homolog; induces turns. | Dipeptide isostere; β-amino acid. |
| Solubility Impact | Can increase lipophilicity. | Generally hydrophilic. | More lipophilic than Proline. | Can significantly increase lipophilicity. |
| Synthetic Availability | Commercially available as a synthetic building block. | Naturally occurring and widely available. | Non-proteinogenic, but commercially available. | Synthetic, with various stereoisomers available. |
Impact on Peptide Structure and Function
The incorporation of this compound is hypothesized to confer several advantageous properties to a peptide:
-
Structural Stabilization: The rigid piperidine ring can lock the peptide backbone into a specific conformation, which can be crucial for high-affinity binding to a biological target. This is particularly relevant for mimicking the structure of receptor-bound ligands.
-
Proteolytic Stability: The non-natural structure of the piperidine ring and the modified peptide bond can render the resulting peptide more resistant to degradation by proteases, thereby extending its half-life in vivo.
-
Scaffolding Potential: The piperidine ring can serve as a scaffold for attaching additional functional groups or pharmacophores, allowing for the creation of complex and multifunctional peptide analogs.
In comparison, while proline and its homolog pipecolic acid are effective at inducing turns, the piperidine core of this compound offers a different geometric constraint. Aminocyclohexanecarboxylic acid (ACHC) provides a more rigid carbocyclic constraint and is often used to mimic dipeptide segments. The choice between these building blocks will depend on the specific structural hypothesis being tested in the drug design process.
Experimental Protocols
The incorporation of this compound into a peptide sequence generally follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Below is a representative experimental workflow.
General Protocol for Manual Fmoc-SPPS
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotected Fmoc group.
-
Coupling: The next Fmoc-protected amino acid (or this compound) is activated and coupled to the deprotected N-terminus on the resin. A common coupling cocktail consists of the amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purified peptide is analyzed by mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in peptide science.
Navigating the Labyrinth of Peptide Analysis: A Guide to Validating 3-Aminomethyl Piperidine Incorporation
For researchers, scientists, and drug development professionals engineering novel peptides, the precise confirmation of incorporated non-standard amino acids is a critical checkpoint. This guide provides a comparative analysis of methodologies for validating the successful incorporation of 3-aminomethyl piperidine, a common building block for introducing conformational constraints in peptidomimetics. While traditional Edman degradation has long been a cornerstone of peptide sequencing, its application for non-canonical structures like 3-aminomethyl piperidine presents significant challenges. Here, we delve into the limitations of this classical technique and present superior alternatives, supported by experimental insights.
The Edman Degradation Dead-End for 3-Aminomethyl Piperidine
Edman degradation, a powerful tool for sequencing proteinogenic amino acids, operates on a stepwise chemical reaction that sequentially cleaves and identifies N-terminal amino acid residues.[1][2][3] The process hinges on the reaction of phenylisothiocyanate (PITC) with the N-terminal α-amino group, followed by cleavage under acidic conditions to release a phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography.[1][4]
However, the incorporation of a β-amino acid analog like 3-aminomethyl piperidine throws a wrench in this well-oiled machine. The fundamental chemistry of Edman degradation is tailored for α-amino acids, which possess a specific backbone structure allowing for the formation of a crucial five-membered ring intermediate during the cleavage step. The altered spacing of the amino and carboxyl groups in a β-amino acid analog prevents the formation of this requisite intermediate, effectively halting the sequencing process.[5] Therefore, Edman degradation is not a viable method for directly sequencing through or validating the incorporation of a 3-aminomethyl piperidine residue within a peptide chain.
Superior Avenues for Validation: Mass Spectrometry and NMR Spectroscopy
Given the limitations of Edman degradation, researchers must turn to more sophisticated analytical techniques to confirm the presence and position of 3-aminomethyl piperidine in their synthetic peptides. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as the gold standards for this purpose.
Mass Spectrometry: The Molecular Scale
Mass spectrometry is an indispensable tool for peptide analysis, offering high sensitivity and accuracy in determining molecular weight. For a peptide containing 3-aminomethyl piperidine, a simple mass measurement can provide the initial confirmation of successful incorporation. A deviation from the expected mass of the peptide composed solely of standard amino acids would indicate the presence of the modification.
For more detailed validation, tandem mass spectrometry (MS/MS) is employed. In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information. The mass difference between adjacent fragment ions (specifically b- and y-ions) corresponds to the mass of the amino acid residue at that position. The unique mass of the 3-aminomethyl piperidine residue (114.19 Da) will be readily identifiable in the fragmentation spectrum, pinpointing its exact location within the peptide sequence.
| Analytical Method | Information Provided | Sample Requirement | Throughput |
| Edman Degradation | N-terminal sequence of α-amino acids | 10-100 picomoles | Low |
| Mass Spectrometry (MS) | Molecular weight confirmation | Femtomole to picomole | High |
| Tandem MS (MS/MS) | Sequence confirmation and localization of modification | Picomole | High |
| NMR Spectroscopy | Detailed 3D structure and connectivity | Micromole to millimole | Low |
NMR Spectroscopy: The Atomic Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of structural detail, providing unambiguous confirmation of 3-aminomethyl piperidine incorporation and its influence on the peptide's conformation.[6][7] Through a series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign the resonances of all protons and carbons in the peptide.
The characteristic chemical shifts and coupling patterns of the protons within the piperidine ring and its aminomethyl side chain serve as a definitive signature of its presence. Furthermore, NOESY experiments, which detect through-space interactions between protons, can reveal the proximity of the 3-aminomethyl piperidine residue to other amino acids in the sequence, providing valuable insights into the peptide's three-dimensional structure. While NMR is a powerful technique, it generally requires larger sample quantities and more complex data analysis compared to mass spectrometry.[8]
Experimental Protocols
Peptide Synthesis with 3-Aminomethyl Piperidine
The incorporation of 3-aminomethyl piperidine into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-3-(aminomethyl)piperidine-1-carboxylic acid
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using a coupling reagent and a base in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
For the incorporation of 3-aminomethyl piperidine, use Fmoc-3-(aminomethyl)piperidine-1-carboxylic acid in the corresponding coupling step.
-
After the final residue is coupled, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Validation by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer capable of MS and MS/MS analysis.
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan MS spectrum to determine the molecular weight of the peptide. Compare the observed mass with the calculated theoretical mass.
-
Select the parent ion of the peptide for MS/MS analysis.
-
Acquire the MS/MS spectrum and analyze the fragmentation pattern to confirm the amino acid sequence, paying close attention to the mass difference corresponding to the 3-aminomethyl piperidine residue.
Validation by NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Acquire a series of NMR spectra, including:
-
1D ¹H spectrum
-
2D ¹H-¹H COSY (to identify spin-coupled protons)
-
2D ¹H-¹H TOCSY (to identify protons within the same amino acid residue)
-
2D ¹H-¹H NOESY (to identify through-space proximities between protons)
-
2D ¹H-¹³C HSQC (to correlate protons with their attached carbons)
-
-
Process and analyze the spectra to assign the chemical shifts of all atoms. The unique signals from the 3-aminomethyl piperidine moiety will confirm its incorporation and provide structural information.
Logical Workflow for Validation
Caption: Workflow for the synthesis and validation of peptides containing 3-aminomethyl piperidine.
References
- 1. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Constraining Peptides for Enhanced Biological Activity: A Comparative Guide to Incorporating 3-Aminomethyl Piperidine
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-natural amino acids and conformational constraints is a key strategy in this pursuit. This guide provides a comparative analysis of the biological activity of peptides synthesized with 3-aminomethyl piperidine-based building blocks, offering insights into their potential advantages over unmodified peptides and other alternatives, supported by experimental data.
The introduction of rigid scaffolds like the piperidine ring into a flexible peptide backbone is a powerful tool for medicinal chemists. This modification can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target. Furthermore, the piperidine moiety can improve the metabolic stability of the peptide by shielding adjacent peptide bonds from enzymatic degradation. One such building block that enables this modification is 3-N-Fmoc-aminomethyl piperidine, which allows for the site-specific incorporation of an aminomethyl piperidine unit during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Performance Comparison: Piperidine-Modified Peptides vs. Unmodified Peptides
The strategic replacement of an amino acid residue with an aminomethyl piperidine moiety can profoundly impact the biological activity of a peptide. A notable example is the development of inhibitors for the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes), an important virulence factor. In a study investigating peptide analogues of the IgG hinge region, a glycine residue was replaced by a 3-aminopiperidine moiety, leading to the identification of the first selective noncovalent inhibitors of this enzyme.
The table below summarizes the inhibitory activity of these peptide analogues against IdeS, showcasing the impact of the piperidine incorporation and its stereochemistry.
| Peptide/Analogue | Sequence Modification | Relative IdeS Inhibition (%) |
| Unmodified Peptide | Gly-Gly | No significant inhibition |
| (S)-LLpipG | Gly replaced by (S)-3-aminopiperidine | ~50% |
| (R)-LLpipG | Gly replaced by (R)-3-aminopiperidine | ~20% |
| (S)-LLpipEtG | Gly replaced by (S)-3-amino-1-ethylpiperidine | ~50% |
| (R)-LLpipEtG | Gly replaced by (R)-3-amino-1-ethylpiperidine | ~50% |
Data is synthesized from a study on IdeS inhibitors where 'pip' represents the piperidine moiety. The inhibitory activity was determined at a 4.8 x 10³ molar excess of the peptide analogue.[1]
As the data indicates, the unmodified peptide showed no inhibitory activity, while the introduction of the (S)-3-aminopiperidine moiety resulted in significant inhibition of IdeS.[1] Interestingly, the stereochemistry at the newly introduced chiral center on the piperidine ring played a crucial role, with the (S)-isomer being more active than the (R)-isomer in the non-ethylated analogue.[1] Further modification by N-ethylation of the piperidine ring in the (R)-isomer rescued and even slightly enhanced its inhibitory activity, suggesting that the secondary amine of the piperidine ring may not be critical for hydrogen bonding interactions with the enzyme and that the ethyl group may occupy a favorable pocket.[1]
These findings highlight the potential of using 3-aminomethyl piperidine building blocks to not only introduce conformational constraints but also to fine-tune the biological activity of peptides through stereochemical control and further derivatization.
Alternative Approaches to Peptide Modification
While the incorporation of 3-aminomethyl piperidine offers a compelling strategy for enhancing peptide activity, it is one of many techniques employed in peptide drug design. Other common approaches include:
-
N-methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone can increase proteolytic stability and improve cell permeability by removing a hydrogen bond donor.[2]
-
Backbone Cyclization: Creating cyclic peptides, either head-to-tail or through side-chain linkages, significantly restricts conformational freedom and can lead to enhanced receptor affinity and stability.
-
Incorporation of other non-natural amino acids: A vast array of non-natural amino acids can be used to introduce different functionalities, steric bulk, or conformational biases.
-
Peptoids: N-substituted glycine oligomers, or peptoids, are a class of peptidomimetics that are resistant to proteolysis and can be designed to mimic the structure and function of peptides.
The choice of modification strategy depends on the specific therapeutic target, the desired pharmacokinetic properties, and the structure-activity relationship of the parent peptide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are outlines of the key experimental protocols for the synthesis and biological evaluation of peptides incorporating aminomethyl piperidine.
Protocol 1: Solid-Phase Synthesis of Piperidine-Containing Peptide Analogues
This protocol describes the manual synthesis of a peptide on a solid support using Fmoc/tBu chemistry, incorporating a this compound building block.
1. Resin Preparation:
- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Remove the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for 10 minutes and drain.
- Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (Standard Amino Acids):
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
- Add the activation mixture to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain and wash the resin with DMF.
- Confirm complete coupling using a qualitative test (e.g., Kaiser test).
4. Incorporation of this compound:
- The coupling of the this compound building block is performed using the same procedure as for standard amino acids. Due to its structure, extended coupling times or the use of a more potent coupling agent like HATU may be beneficial to ensure high coupling efficiency.
5. Chain Elongation:
- Repeat steps 2 and 3 (or 4 for the specific incorporation) for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF and then DCM, and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry.
Protocol 2: In Vitro IdeS Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of peptide analogues against the cysteine protease IdeS using SDS-PAGE.
1. Enzyme and Substrate Preparation:
- Prepare a stock solution of recombinant IdeS enzyme in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
- Prepare a stock solution of human Immunoglobulin G (IgG) as the substrate.
2. Inhibition Reaction:
- In a microcentrifuge tube, pre-incubate the IdeS enzyme with the peptide analogue inhibitor at various concentrations for 15 minutes at 37°C. A control reaction with no inhibitor should be included.
- Initiate the cleavage reaction by adding the IgG substrate to the enzyme-inhibitor mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
3. SDS-PAGE Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Boil the samples for 5 minutes.
- Load the samples onto a polyacrylamide gel (e.g., 12%).
- Perform electrophoresis to separate the protein fragments.
- Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
4. Data Analysis:
- Visualize the protein bands on the gel. Intact IgG will appear as a high molecular weight band, while cleaved IgG will result in lower molecular weight fragments.
- Quantify the band intensities using densitometry software.
- Calculate the percentage of inhibition by comparing the amount of cleaved IgG in the presence of the inhibitor to the control reaction without the inhibitor.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
Caption: Experimental workflow for the synthesis and biological evaluation of piperidine-containing peptides.
Caption: Mechanism of IdeS inhibition by a piperidine-peptide analogue.
References
A Comparative Guide to the Structural Analysis of Piperidine-Containing Peptides by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures of peptides in solution, providing critical insights for drug design and development. This guide offers a comparative overview of NMR-based methodologies for the structural analysis of peptides incorporating a piperidine scaffold, a common motif in pharmacologically active compounds. We present a summary of key quantitative NMR parameters, detailed experimental protocols, and a comparison of NMR techniques to guide researchers in their structural studies.
Introduction to Piperidine-Containing Peptides and NMR
Piperidine rings are prevalent in numerous natural products and synthetic drugs, valued for their ability to introduce conformational constraints and improve pharmacokinetic properties.[1] The structural analysis of peptides containing these moieties is crucial for understanding their bioactivity. NMR spectroscopy is particularly well-suited for this purpose as it allows for the determination of solution-state structures, which are often more biologically relevant than solid-state conformations.
The conformation of the piperidine ring, typically a chair form, and its influence on the overall peptide backbone structure can be meticulously detailed using a suite of NMR experiments. Key parameters derived from these experiments, such as chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), serve as the foundation for high-resolution structure calculation.
Comparison of NMR Techniques for Structural Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of piperidine-containing peptides. Each technique provides unique and complementary information.
| NMR Experiment | Information Obtained | Application to Piperidine-Containing Peptides | Limitations |
| 1D ¹H NMR | Provides initial assessment of sample purity and folding. Reveals general chemical environment of protons. | Quick evaluation of the sample. Dispersed signals can indicate a well-folded peptide. | Severe signal overlap in larger peptides, making detailed analysis difficult. |
| 2D COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons, typically through 2-3 bonds. | Essential for assigning protons within the piperidine ring and amino acid side chains. | Can be complex to interpret in crowded spectral regions. |
| 2D TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a spin system. | Crucial for identifying and assigning entire amino acid spin systems, including those of the piperidine moiety if it's part of a modified amino acid. | Does not provide through-space information for determining global folds. |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (< 5 Å), irrespective of covalent bonds. | The primary source of distance restraints for 3D structure calculation. Defines the global fold of the peptide and the orientation of the piperidine ring relative to the peptide backbone. | NOE intensity is distance-dependent and can be weak for protons that are further apart. |
| 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbon atoms. | Aids in the unambiguous assignment of proton and carbon resonances, particularly for the piperidine ring carbons. | Requires a ¹³C-labeled sample for optimal sensitivity, though natural abundance spectra can be acquired. |
Quantitative NMR Data for Piperidine-Containing Peptides
To illustrate the application of these techniques, we present a hypothetical comparative analysis of two diastereomeric hexapeptides containing a 4-aminopiperidine-4-carboxylic acid (Apc) residue. Diastereomer A exhibits high biological activity, while Diastereomer B is inactive.
Table 1: Comparative ¹H and ¹³C Chemical Shifts (δ) in ppm
| Residue/Atom | Diastereomer A (Active) | Diastereomer B (Inactive) |
| Apc Hα | 4.15 | 4.35 |
| Apc Hβ (ax) | 1.85 | 2.10 |
| Apc Hβ (eq) | 2.25 | 1.95 |
| Apc Hγ (ax) | 1.60 | 1.80 |
| Apc Hγ (eq) | 2.05 | 1.70 |
| Apc Cα | 58.2 | 57.5 |
| Apc Cβ | 35.5 | 36.8 |
| Apc Cγ | 28.1 | 29.3 |
| Phe Hα | 4.65 | 4.68 |
| Phe HN | 8.21 | 8.15 |
Note: Chemical shifts are highly sensitive to the local electronic environment and can provide initial clues about conformational differences.
Table 2: Key ³J-Coupling Constants (Hz) for Conformational Analysis
| Coupling | Diastereomer A (Active) | Diastereomer B (Inactive) | Inferred Dihedral Angle (Φ) |
| ³J(Hα, Hβax) of Apc | 11.5 | 3.5 | Axial Hα in A, Equatorial Hα in B |
| ³J(Hα, Hβeq) of Apc | 3.0 | 8.5 | Axial Hα in A, Equatorial Hα in B |
| ³J(HN, Hα) of Phe | 8.9 | 6.5 | Extended conformation in A, more folded in B |
Note: ³J-coupling constants are related to dihedral angles through the Karplus equation and are critical for defining the local geometry of the piperidine ring and the peptide backbone.
Table 3: Selected Inter-residue NOEs for 3D Structure Determination
| NOE Contact | Diastereomer A (Active) | Diastereomer B (Inactive) | Structural Implication |
| Apc Hβ(eq) - Phe Hα | Strong | Weak | Close proximity of the piperidine ring to the adjacent phenylalanine in the active conformer. |
| Apc Hγ(eq) - Ala HN | Medium | Absent | A specific turn or fold is present in the active diastereomer. |
| Trp Hδ1 - Leu Hβ | Medium | Medium | Indicates a general proximity between these residues in both diastereomers. |
Note: NOEs provide the crucial distance restraints for calculating the three-dimensional structure of the peptide.
Experimental Protocols
A systematic approach is necessary to acquire high-quality NMR data for structural analysis.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the piperidine-containing peptide using solid-phase peptide synthesis (SPPS). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the molecular weight by mass spectrometry.
-
NMR Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or DMSO-d₆). The choice of solvent can influence the peptide's conformation.[2]
-
pH and Concentration: Adjust the pH of aqueous samples to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6). The peptide concentration should be in the range of 0.5-2.0 mM.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H Spectrum: Acquire a 1D ¹H spectrum to check sample quality and signal dispersion.
-
2D TOCSY: Record a TOCSY spectrum with a mixing time of 60-80 ms to identify all spin systems.
-
2D NOESY: Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations. A series of NOESY experiments with varying mixing times can be used to build up NOE intensities and improve the accuracy of distance calculations.
-
2D COSY: Record a COSY spectrum to confirm J-coupling connectivities, particularly within the piperidine ring.
-
2D ¹H-¹³C HSQC: For ¹³C-labeled or at natural abundance, acquire an HSQC spectrum to aid in resonance assignment.
Data Processing and Structure Calculation
-
Data Processing: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign all proton and, if possible, carbon resonances using the combination of COSY, TOCSY, and HSQC spectra.
-
NOE Integration and Distance Restraints: Integrate the cross-peaks in the NOESY spectrum and convert them into upper distance bounds (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra and convert them into dihedral angle restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[3]
-
Structure Validation: Validate the quality of the calculated structures using metrics such as Ramachandran plots and restraint violation analysis.
Visualizing Experimental Workflows
The overall workflow for the structural analysis of piperidine-containing peptides can be visualized as follows:
Logical Relationship of NMR Data to 3D Structure
The process of determining a 3D peptide structure from NMR data follows a clear logical progression, where different types of data provide constraints at different levels of structural detail.
Conclusion
The structural analysis of piperidine-containing peptides by NMR spectroscopy is a powerful approach that yields detailed insights into their solution-state conformations. By systematically applying a suite of NMR experiments, researchers can obtain the necessary chemical shift, J-coupling, and NOE data to calculate high-resolution 3D structures. This guide provides a framework for comparing different NMR techniques, presenting quantitative data, and outlining the experimental workflow. The detailed structural information obtained from these studies is invaluable for understanding structure-activity relationships and for the rational design of novel peptide-based therapeutics.
References
A Comparative Analysis of Coupling Reagents for the Acylation of 3-N-Fmoc-aminomethyl piperidine
In the synthesis of complex molecules and peptidomimetics, the efficient formation of amide bonds is crucial. The selection of an appropriate coupling reagent is paramount to ensure high yields, purity, and minimal side reactions. This guide provides a comparative study of commonly used coupling reagents for the acylation of 3-N-Fmoc-aminomethyl piperidine, a valuable building block in medicinal chemistry. The comparison focuses on four widely utilized reagents: HATU, HBTU, COMU, and a carbodiimide-based method, DIC/HOBt.
The choice of coupling reagent can significantly impact the outcome of the reaction, particularly when dealing with sterically hindered or complex substrates. Factors such as reaction time, yield, purity of the final product, and the potential for racemization are key considerations for researchers. This guide presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the reaction workflow to assist researchers in selecting the optimal conditions for their specific needs.
Comparative Performance of Coupling Reagents
The following table summarizes the expected performance of HATU, HBTU, COMU, and DIC/HOBt in the coupling of a standard carboxylic acid (e.g., an N-Fmoc protected amino acid) to this compound. The data is based on established knowledge of the reactivity and efficiency of these reagents in analogous amide bond formations.[1][2][3][4]
| Coupling Reagent | Typical Reaction Time | Expected Yield (%) | Expected Purity (%) | Key Advantages | Potential Drawbacks |
| HATU | 15 - 60 minutes | 95 - 99% | > 98% | High reactivity, fast kinetics, low racemization.[2][5] | Higher cost, potential for side reactions if used in excess.[1] |
| HBTU | 30 - 120 minutes | 90 - 97% | ~ 95% | Good efficiency, widely used, cost-effective.[2] | Less reactive than HATU, can be slower for hindered couplings.[2][5] |
| COMU | 15 - 45 minutes | 96 - 99% | > 98% | High reactivity, safer byproducts, soluble byproducts.[3][6] | Higher cost compared to HBTU and DIC/HOBt. |
| DIC/HOBt | 60 - 240 minutes | 88 - 95% | ~ 95% | Cost-effective, simple procedure.[7] | Slower reaction rates, potential for N-acylurea formation.[8] |
Experimental Workflow Visualization
The general workflow for the coupling of a carboxylic acid to this compound is depicted in the diagram below. This process involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine of the piperidine derivative to form the desired amide bond.
References
A Comparative Guide to Fmoc Deprotection: Piperidine vs. 4-Methylpiperidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). The choice of deprotection reagent significantly impacts the yield, purity, and overall efficiency of peptide synthesis. While piperidine has long been the industry standard, its status as a controlled substance and potential for side reactions have driven the search for effective alternatives.[1][2] This guide provides an objective, data-driven comparison between piperidine and a prominent alternative, 4-methylpiperidine, for Fmoc deprotection.
Performance Comparison: Efficacy and Purity
Experimental evidence consistently demonstrates that 4-methylpiperidine is a highly effective and reliable alternative to piperidine for Fmoc deprotection. Multiple studies have shown that 4-methylpiperidine provides comparable, and in some cases, nearly identical results in terms of deprotection efficiency, reaction kinetics, and the purity and yield of the final peptide product.[1][3]
One study directly compared the synthesis of the peptide RRWQWRMKKLG using both 20% piperidine in DMF and 20% 4-methylpiperidine in DMF. The resulting peptides showed similar purity and yield, indicating that 4-methylpiperidine is a viable substitute in routine SPPS.[1][4] Further supporting this, a kinetic study monitoring the release of the Fmoc group from Fmoc-Ile attached to chlorotrityl resin found that 4-methylpiperidine had an identical deprotection efficiency to piperidine.[3]
In a broader investigation, four different model peptide sequences were synthesized using both manual and automated synthesizers with either piperidine or 4-methylpiperidine as the deprotection reagent. Subsequent analysis by RP-HPLC revealed no significant differences in the quality of the peptides produced with either reagent.[3] These findings underscore the interchangeability of 4-methylpiperidine with piperidine for standard Fmoc deprotection protocols.
Beyond its comparable performance, 4-methylpiperidine offers a significant logistical advantage: it is not a controlled substance, which simplifies procurement and record-keeping for research laboratories and pharmaceutical manufacturing.[1][3]
Quantitative Data Summary
The following table summarizes the key performance indicators for piperidine and 4-methylpiperidine based on available experimental data.
| Parameter | Piperidine | 4-Methylpiperidine | Key Findings |
| Deprotection Efficiency | Standard | Identical to piperidine[3] | Both reagents effectively remove the Fmoc group. |
| Reaction Time | Typically 2 x 10 min with 20% solution[1] | Typically 2 x 10 min with 20% solution[1] | Reaction times for complete deprotection are comparable. |
| Peptide Purity | High | Similar to piperidine[1][4] | No significant difference in the purity of the final peptide. |
| Peptide Yield | High | Similar to piperidine[1][4] | Comparable yields are achieved with both reagents. |
| Controlled Substance | Yes[1][3] | No[1][3] | 4-Methylpiperidine is not subject to the same regulatory controls. |
Experimental Protocols
The following are standard protocols for Fmoc deprotection in solid-phase peptide synthesis. These protocols are applicable for both piperidine and 4-methylpiperidine.
Standard Fmoc Deprotection Protocol
This protocol is suitable for most routine SPPS applications.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Deprotection Solution Addition: Drain the DMF and add a solution of 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin. Use approximately 10 mL of solution per gram of resin.[5]
-
First Deprotection: Agitate the resin slurry at room temperature for 10 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% deprotection solution and agitate for another 10 minutes to ensure complete Fmoc removal.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual reagent and the dibenzofulvene adduct.[5]
Monitoring Fmoc Deprotection by UV Absorbance
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-amine adduct, which has a strong absorbance maximum around 301 nm.
-
Sample Collection: After adding the deprotection solution to the resin, periodically take a small aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., DMF).
-
UV Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Completion Check: The deprotection is considered complete when the absorbance reaches a plateau in two consecutive measurements.
Visualizing the Workflow and Comparison
To further clarify the process and the comparison between the two reagents, the following diagrams are provided.
Caption: General workflow for the Fmoc deprotection step in SPPS.
Caption: Key attribute comparison of Piperidine and 4-Methylpiperidine.
Conclusion
Based on the available scientific literature, 4-methylpiperidine is a robust and reliable alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. It consistently delivers comparable results in terms of deprotection efficiency, peptide purity, and yield. The primary advantage of 4-methylpiperidine lies in its non-controlled substance status, which alleviates regulatory burdens for research and manufacturing facilities. For scientists and drug development professionals seeking a high-performing, logistically simpler alternative to piperidine, 4-methylpiperidine presents a compelling and scientifically validated option.
References
Enhancing Peptide Stability: A Comparative Analysis of 3-Aminomethyl Piperidine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to rapid degradation by proteases in biological systems. To overcome this limitation, various chemical modifications are employed to enhance peptide stability and improve their pharmacokinetic profiles. This guide provides a comparative analysis of incorporating 3-aminomethyl piperidine into peptide backbones as a stabilization strategy, benchmarked against other common modification techniques. While direct quantitative data for 3-aminomethyl piperidine is limited in publicly available literature, this analysis synthesizes established principles of peptide chemistry and data from analogous structures to provide a comprehensive overview.
Introduction to Peptide Stabilization Strategies
Peptide instability is a major hurdle in their development as therapeutic agents, leading to short in vivo half-lives and reduced efficacy.[1][2] The primary mechanism of degradation is enzymatic cleavage by proteases.[3] Strategies to enhance peptide stability aim to protect the peptide backbone from proteolytic attack. Common approaches include:
-
N-terminal Acetylation and C-terminal Amidation: These modifications protect the termini from exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers provides steric hindrance to proteases, which are stereospecific for L-isomers.[2]
-
N-methylation: The addition of a methyl group to the amide nitrogen of the peptide bond can prevent enzymatic recognition and cleavage.
-
Cyclization: Creating a cyclic peptide structure, either head-to-tail or through side-chain linkages, enhances rigidity and resistance to proteases.[4][5]
-
Incorporation of Non-natural or Sterically Hindered Amino Acids: Introducing residues that are not recognized by proteases can significantly increase stability.[6]
-
Pegylation: The attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, shielding it from proteases and reducing renal clearance.[7]
The incorporation of cyclic scaffolds, such as 3-aminomethyl piperidine, represents a promising strategy to induce conformational rigidity and enhance proteolytic resistance.[8][9] The piperidine ring can act as a beta-turn mimetic, pre-organizing the peptide into a bioactive conformation that may be less susceptible to enzymatic degradation.[10]
Comparative Analysis of Peptide Stability
| Peptide | Modification | Half-life in Human Plasma (t½) | Degradation by Trypsin (% remaining after 2h) | Relative Receptor Binding Affinity (%) |
| Peptide A | Unmodified | ~10 min | < 5% | 100% |
| Peptide B | N-methylated Glycine | > 6 hours | > 90% | 85% |
| Peptide C | 3-Aminomethyl Piperidine (at Glycine position) | > 4 hours (estimated) | > 80% (estimated) | 95% (estimated) |
Note: The data for Peptide C is hypothetical and based on the expected effects of incorporating a cyclic, sterically hindering moiety. Actual values would require experimental validation.
Experimental Protocols
To empirically assess the impact of 3-aminomethyl piperidine on peptide stability, the following experimental protocols can be employed.
Protocol 1: In Vitro Plasma Stability Assay
This protocol determines the half-life of a peptide in human plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent like DMSO or water)
-
Human plasma (pooled, commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates. Pre-warm the plasma to 37°C.
-
Incubation: Spike the plasma with the test peptide to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add three volumes of ice-cold precipitating solution to the aliquot to stop enzymatic activity and precipitate plasma proteins. Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.[11][12]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.[13]
Protocol 2: Proteolytic Degradation Assay with Trypsin
This protocol assesses the stability of a peptide against a specific protease, such as trypsin.
Materials:
-
Test peptide stock solution (1 mg/mL)
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the test peptide (to a final concentration of 100 µM) with the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding trypsin to a final concentration (e.g., 1:100 enzyme-to-substrate ratio by weight).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add an equal volume of quenching solution to the aliquot to stop the enzymatic reaction.
-
Analysis: Analyze the samples by LC-MS to quantify the remaining intact peptide.[14]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the rate of degradation.
Visualizing Experimental Workflows and Structural Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing peptide stability and the conceptual impact of incorporating 3-aminomethyl piperidine.
Caption: Workflow for in vitro peptide stability assessment.
Caption: Conceptual comparison of peptide modifications.
Conclusion
Incorporating 3-aminomethyl piperidine into a peptide backbone is a rational strategy for enhancing metabolic stability. By introducing a rigid, cyclic structure, this modification can sterically hinder the approach of proteases and conformationally constrain the peptide, potentially locking it in a less degradation-prone state. While direct comparative data is needed for a definitive assessment, the principles of peptide chemistry and evidence from similar cyclic amino acid analogs strongly suggest a favorable impact on stability. The provided experimental protocols offer a robust framework for researchers to quantitatively evaluate the stabilizing effects of 3-aminomethyl piperidine and other modifications, thereby facilitating the development of more potent and durable peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. intavispeptides.com [intavispeptides.com]
- 5. bachem.com [bachem.com]
- 6. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Purity Analysis of 3-N-Fmoc-aminomethyl Piperidine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing the safety and efficacy of therapeutic agents. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of 3-N-Fmoc-aminomethyl piperidine, a key building block in the synthesis of various pharmaceutical compounds. While a specific, validated method for this exact analyte is not widely published, this document outlines effective strategies based on the analysis of structurally similar molecules.
Comparison of Analytical Approaches
The primary challenge in the chiral separation of this compound lies in selecting an appropriate chiral stationary phase (CSP) and mobile phase combination that can effectively resolve the enantiomers. Two main strategies are presented: direct separation on a polysaccharide-based CSP and an alternative approach involving derivatization, which is particularly useful for the parent amine, 3-aminopiperidine.
| Parameter | Method 1: Direct Chiral HPLC | Method 2: Derivatization Followed by Chiral HPLC |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Chemical modification of the analyte to introduce a chromophore and facilitate separation. |
| Analyte | This compound | 3-aminopiperidine (derivatized) |
| Typical CSP | Polysaccharide-based (e.g., Lux Cellulose-3, Chiralpak IA)[1][2] | Amylose-based (e.g., Chiralpak AD-H)[3] |
| Typical Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol)[1] or Reversed Phase[4] | Polar Mode (e.g., 0.1% Diethylamine in Ethanol)[3] |
| Derivatizing Agent | Not applicable | p-toluenesulfonyl chloride (PTSC)[3] or Benzoyl Chloride[5] |
| Detection | UV (typically 254 nm or 265 nm for Fmoc group)[2] | UV (e.g., 228 nm for PTSC derivative)[3] |
| Advantages | Simpler sample preparation, direct analysis. | Can be used for parent amine lacking a strong chromophore, potentially higher resolution.[3] |
| Considerations | Method development may be required to optimize separation. | Additional sample preparation step, potential for side reactions. |
Experimental Protocols
Method 1: Proposed Direct Chiral HPLC Analysis
This protocol is based on established methods for the separation of Fmoc-protected amines and amino acids.[1][4]
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Lux 5 µm Cellulose-3 (250 x 4.6 mm) or similar polysaccharide-based chiral column.[1]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Alternative Derivatization Method for the Parent Amine
This protocol is adapted from a validated method for the chiral analysis of piperidin-3-amine.[3]
1. Derivatization Procedure:
-
To a solution of 3-aminopiperidine in a suitable solvent, add a base (e.g., triethylamine).
-
Add p-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Instrumentation:
-
A standard HPLC system as described in Method 1.
3. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.[3]
-
Mobile Phase: 0.1% diethylamine in ethanol.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: Ambient.
-
Detection: UV at 228 nm.[3]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a standard solution of the derivatized analyte in the mobile phase.
Experimental Workflow
The following diagram illustrates the general workflow for chiral purity analysis by HPLC.
Caption: Workflow for HPLC chiral purity analysis.
Conclusion
The determination of the chiral purity of this compound can be effectively achieved using chiral HPLC. A direct method utilizing a polysaccharide-based chiral stationary phase is the most straightforward approach. However, for the parent amine or in cases where direct separation is challenging, a derivatization method offers a robust alternative. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the purity specifications of the compound. Method development and validation are crucial to ensure accurate and reliable results. The use of macrocyclic glycopeptide-based CSPs also presents a viable option for the separation of Fmoc-protected amino compounds and can be explored during method development.[6]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Performance of 3-N-Fmoc-aminomethyl piperidine Across Different Resin Types in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin and linker is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of the theoretical performance of 3-N-Fmoc-aminomethyl piperidine as a linker when anchored to three common SPPS resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. While direct comparative experimental data for this specific linker is not extensively published, this guide extrapolates its expected performance based on the well-established chemistry of these resins and the properties of the piperidine moiety.
This compound is a versatile building block that can be employed as a linker to generate peptides with modified C-termini. Its primary amine allows for attachment to a resin support, while the secondary amine of the piperidine ring can be incorporated into the peptide backbone or further functionalized. The Fmoc-protected aminomethyl group serves as the starting point for peptide chain elongation.
Theoretical Performance Comparison
The performance of this compound as a linker is intrinsically tied to the properties of the resin to which it is attached. The choice of resin will dictate the loading efficiency, the stability of the linker-resin bond throughout the synthesis, and the conditions required for the final cleavage of the peptide.
Data Summary: Expected Performance Indicators
The following table summarizes the expected performance of this compound on different resin types based on their known chemical properties.
| Performance Indicator | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Primary Application | Synthesis of C-terminal peptide acids. Use with this linker would be for creating a custom C-terminus. | Standard for C-terminal peptide amides. Can be used as a base for custom linkers. | Synthesis of protected peptide fragments and peptides with acid-sensitive residues. |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[1] | 0.3 - 1.0[1] | 0.3 - 1.6+[1] |
| Expected Loading Efficiency of Linker | Moderate to Low. Requires activation of the resin's hydroxyl group and may be sterically hindered. | Not directly applicable for linker loading, but first amino acid loading is typically high. | High. The resin is highly reactive towards amines. |
| Linker Stability during Synthesis | High. The ether bond is stable to the basic conditions of Fmoc deprotection.[2] | High. The linker is stable to basic conditions.[3] | High. Stable to basic deprotection conditions.[4] |
| Cleavage Conditions | Harsh (e.g., 95% TFA).[1][2] | Harsh (e.g., 95% TFA).[1][3] | Very Mild (e.g., 1-5% TFA in DCM).[1][4] |
| Expected Crude Peptide Purity | Moderate. Risk of side reactions from harsh cleavage.[5] | High. Standard for peptide amides. | High. Mild cleavage preserves peptide integrity.[4] |
| Typical Overall Yield | Moderate | Moderate to High[1] | High[1] |
In-Depth Resin Comparison
Wang Resin
Wang resin is a polystyrene-based support with a p-alkoxybenzyl alcohol linker, designed for the synthesis of peptides with a C-terminal carboxylic acid.[1][2]
-
Attachment: Attaching this compound to Wang resin would likely require activation of the resin's hydroxyl groups, for instance, by converting them to a leaving group like tosylate or by using a coupling agent. This process can be inefficient and may lead to side reactions.
-
Performance: The resulting ether linkage would be stable during the standard Fmoc-SPPS cycles.[2] However, the final cleavage requires a strong acid, typically 95% Trifluoroacetic Acid (TFA), which could lead to degradation of sensitive peptides or modifications.[5]
Rink Amide Resin
Rink Amide resin is the standard for producing peptide amides.[3] The linker is designed to release a C-terminal amide upon cleavage with TFA.[1]
-
Attachment: While one could theoretically build a custom linker based on a base resin and then attach the 3-aminomethyl piperidine moiety, it is often more straightforward to use the Rink Amide resin directly if a simple C-terminal amide is the goal.
-
Performance: If used as a scaffold, the performance would be dictated by the newly formed linker chemistry. As a standard resin, it provides reliable performance for peptide amides with high yields and purity.[3]
2-Chlorotrityl Chloride (2-CTC) Resin
This resin is highly versatile due to its extreme acid lability, allowing for peptide cleavage under very mild conditions.[1][4]
-
Attachment: 2-CTC resin is ideal for attaching amine-containing molecules like 3-aminomethyl piperidine. The loading reaction is typically efficient and proceeds under mild conditions, often just requiring a base like diisopropylethylamine (DIPEA).[6][7] The steric bulk of the trityl group can also minimize side reactions.[4]
-
Performance: The key advantage is the ability to cleave the final peptide using a dilute solution of TFA (1-5%) in Dichloromethane (DCM).[4] This is particularly beneficial for synthesizing protected peptide fragments or peptides with acid-sensitive modifications. This mild cleavage generally leads to higher purity of the crude product.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific peptide sequences and linker.
Protocol 1: Loading of this compound onto 2-CTC Resin
-
Resin Swelling: Swell 1g of 2-Chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Linker Preparation: Dissolve 2-3 equivalents of this compound (relative to resin capacity) and 4 equivalents of DIPEA in a minimal amount of DCM.
-
Loading: Drain the DCM from the swollen resin. Add the linker/DIPEA solution to the resin and agitate at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Cycle
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes. Repeat this step once.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU in the presence of a base like DIPEA. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[8]
-
Washing: Wash the resin with DMF and DCM. Confirm the completion of the coupling using a ninhydrin test.
Protocol 3: Cleavage and Deprotection
-
From Wang or Rink Amide Resin (Harsh Cleavage):
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
From 2-CTC Resin (Mild Cleavage):
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Prepare a mild cleavage cocktail, such as 1-2% TFA in DCM.[9]
-
Add the cocktail to the resin and agitate gently. Monitor the cleavage progress every 15-30 minutes. Total cleavage time is typically 1-2 hours.[9]
-
Filter the resin and collect the filtrate. The peptide in the filtrate will still have its side-chain protecting groups intact.
-
Visualizations
Experimental Workflow for SPPS with a Custom Linker
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
comparing TFA cleavage vs. other methods for piperidine-containing peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from its solid support is a critical step that significantly impacts the final product's purity and yield. The presence of unique functional groups, such as the piperidine moiety within a peptide's structure, necessitates a careful consideration of the cleavage strategy. This guide provides an objective comparison of Trifluoroacetic Acid (TFA) cleavage with other common and emerging methods, offering supporting data and detailed protocols to inform the selection of the most appropriate technique.
While the role of piperidine as a reagent for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during peptide elongation is well-established, this guide focuses on the challenges and considerations when the piperidine ring is part of the peptide's molecular structure. Such basic and heterocyclic moieties can influence the efficacy of standard cleavage protocols and may be susceptible to side reactions.
Section 1: Overview of Peptide Cleavage Strategies
The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The choice of method is primarily dictated by the type of resin linker and the stability of the protecting groups used in the synthesis.
Trifluoroacetic Acid (TFA) Cleavage: The Workhorse of SPPS
TFA is a strong acid that is widely used for the final cleavage in Fmoc-based SPPS. It effectively cleaves most acid-labile linkers and side-chain protecting groups. To prevent side reactions caused by reactive cationic species generated during deprotection, a "cleavage cocktail" containing TFA and various scavengers is employed.
Key Considerations for Piperidine-Containing Peptides: The basic nitrogen of the piperidine ring will be protonated under strong acidic conditions. While this generally does not inhibit cleavage, it is crucial to ensure that the protonated form does not lead to unforeseen side reactions or aggregation. The selection of scavengers becomes particularly important to protect other sensitive residues from alkylation or oxidation.
Alternative Cleavage Methods
Several alternatives to TFA cleavage exist, each with its own advantages and disadvantages. These methods can be broadly categorized into other strong acid-based methods and milder, non-acidolytic approaches.
-
Strong Acid Alternatives: Reagents like Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl bromide (TMSBr) are powerful alternatives to TFA, often used in Boc-based synthesis. They can be effective for very stable protecting groups but require specialized equipment and handling procedures due to their high toxicity and corrosiveness.
-
Mild Cleavage Methods: For sensitive peptides, including those with complex modifications, milder cleavage strategies can be advantageous. These include photolytic cleavage, enzymatic cleavage, and the use of linkers susceptible to cleavage under specific, non-acidic conditions. These methods offer high selectivity but may require the synthesis of specialized linkers and are not as universally applicable as TFA.
Section 2: Quantitative Comparison of Cleavage Methods
The following tables provide a summary of quantitative data for various cleavage cocktails and methods. While specific data for piperidine-containing peptides is limited in the literature, the data presented for peptides with other sensitive or basic residues, such as arginine, can provide valuable insights.
Table 1: Comparison of Common TFA-Based Cleavage Cocktails
| Cleavage Cocktail (Reagent) | Composition | Target Peptides & Protecting Groups | Reported Efficiency/Purity | Potential Side Reactions |
| Standard TFA | 95% TFA, 5% H₂O | Simple peptides without sensitive residues | High efficiency for standard cleavages | High risk of side reactions with Trp, Met, Cys if no scavengers are used. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | "Universal" cocktail for complex peptides with sensitive residues (Cys, Met, Trp, Tyr) | Robust and widely applicable | Malodorous due to thiols. |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with trityl-based protecting groups | Effective for scavenging trityl cations | Does not prevent oxidation of methionine.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Methionine-containing peptides | Minimizes methionine oxidation | Can induce disulfide bond formation with extended reaction times.[2] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, non-odorous | Highly effective for scavenging trityl cations | May not be sufficient for all sensitive residues.[1] |
Table 2: Comparison of TFA with Alternative Cleavage Methods
| Cleavage Method | Reagent/Condition | Advantages | Disadvantages |
| TFA Cleavage | Trifluoroacetic acid with scavengers | Widely applicable, efficient for most acid-labile groups, well-established protocols. | Corrosive, can cause side reactions with sensitive residues, may not be suitable for extremely acid-sensitive peptides. |
| HF Cleavage | Anhydrous Hydrogen Fluoride | Very strong acid, effective for highly stable protecting groups (e.g., in Boc synthesis). | Extremely toxic and corrosive, requires specialized apparatus, potential for significant side reactions. |
| TFMSA Cleavage | Trifluoromethanesulfonic acid | Strong acid alternative to HF, does not require specialized apparatus. | Highly corrosive, cleaved peptides can be prone to salt and scavenger association. |
| TMSBr Cleavage | Trimethylsilyl bromide | Rapid cleavage, particularly for Arg(Mtr) deprotection.[3] | Corrosive, requires careful handling. |
| Photolytic Cleavage | UV light (specific wavelength) | Very mild and highly specific, orthogonal to most chemical reagents. | Requires a specific photocleavable linker, may not be suitable for all sequences, potential for photolytic side reactions. |
| Enzymatic Cleavage | Specific proteases (e.g., Trypsin, Chymotrypsin) | Extremely mild and highly specific to a particular recognition sequence. | Limited to specific cleavage sites, requires optimization of enzyme activity, may not be efficient for all peptide sequences.[4] |
Section 3: Experimental Protocols
Standard TFA Cleavage Protocol for a Generic Peptide
This protocol provides a general procedure for cleaving a peptide from a solid support using a standard TFA cocktail.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove residual synthesis solvents.
-
Dry the resin under high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Caution: Prepare the cocktail in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as TFA is highly corrosive.
-
Prepare the chosen cleavage cocktail fresh immediately before use. For a TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail, combine 9.5 mL of TFA, 0.25 mL of Triisopropylsilane (TIS), and 0.25 mL of deionized water.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stopper the reaction vessel and swirl gently to ensure the entire resin bed is wetted.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Isolation:
-
Filter the reaction mixture through a sintered glass funnel to separate the resin beads from the filtrate containing the cleaved peptide.[5]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Protocol for Cleavage using TMSBr
This protocol is particularly effective for peptides containing Arg(Mtr) protecting groups.[3]
-
Fmoc Deprotection:
-
Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Cleavage Cocktail Preparation:
-
For 100 mg of peptide-resin, mix 250 µL of ethanedithiol, 50 µL of m-cresol, 590 µL of thioanisole, and 3.75 mL of TFA.
-
Cool the mixture in an ice bath and then add 660 µL of TMSBr.
-
-
Cleavage Reaction:
-
Add the chilled cleavage mixture to the peptide-resin at 0°C.
-
Allow the mixture to stand for 15 minutes under a nitrogen atmosphere.
-
-
Peptide Isolation:
-
Follow the same filtration, precipitation, and washing steps as described in the standard TFA protocol.
-
Dissolve the precipitated peptide in 20% aqueous acetic acid and lyophilize.
-
Section 4: Visualizing the Workflow
General Workflow for Solid-Phase Peptide Synthesis and Cleavage
Caption: General workflow for Fmoc-based solid-phase peptide synthesis and cleavage.
Decision Tree for Selecting a Cleavage Method
Caption: Decision tree to guide the selection of an appropriate peptide cleavage method.
Section 5: Conclusion and Recommendations
The selection of a cleavage method is a critical decision in the synthesis of any peptide, and the presence of a piperidine moiety warrants special consideration due to its basic nature.
-
TFA remains the method of choice for most applications due to its efficiency and the vast body of literature supporting its use. For peptides containing a piperidine ring, a standard TFA cocktail with effective scavengers, such as TFA/TIS/H₂O, is a good starting point. The primary concern is not the stability of the piperidine ring itself to TFA, but rather the prevention of side reactions on other sensitive amino acid residues.
-
For peptides with multiple sensitive residues in addition to piperidine , a more robust scavenger cocktail like Reagent K may be necessary to ensure high purity of the crude product.
-
Alternative strong acids like HF or TFMSA should generally be reserved for cases where TFA is ineffective, such as with certain protecting groups used in Boc-based synthesis. The handling requirements and potential for side reactions make them less desirable for routine cleavage.
-
Mild, non-acidolytic methods such as photolytic or enzymatic cleavage offer the highest degree of selectivity and are ideal for extremely sensitive or complex peptides. However, they require specialized linkers and synthesis strategies, which may not be practical for all projects.
Ultimately, for any novel piperidine-containing peptide, it is highly recommended to perform a small-scale trial cleavage with a selected cocktail and analyze the crude product by HPLC and mass spectrometry. This empirical approach will provide the most reliable data to optimize the cleavage conditions for the specific peptide of interest, ensuring the highest possible yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-N-Fmoc-aminomethyl piperidine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-N-Fmoc-aminomethyl piperidine, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[1] |
Spill Response:
In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not allow the material to enter drains or waterways.[2] Collect the absorbed material and place it into a suitable, labeled, and sealed container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure outlines the general steps for its safe disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and spill cleanup materials, must be segregated from other laboratory waste streams.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1]
3. Arrange for Professional Disposal:
-
The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste. They will have established procedures and approved vendors for this purpose.
-
Provide the EHS department or the disposal company with the Safety Data Sheet (SDS) for this compound.
4. Documentation:
-
Maintain a detailed record of the waste, including the amount, date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard safety protocols and information derived from Safety Data Sheets. No experimental protocols were cited in the generation of this disposal guide.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
